molecular formula C29H34Cl2N8O4 B607911 H3B-6527 CAS No. 1702259-66-2

H3B-6527

Cat. No.: B607911
CAS No.: 1702259-66-2
M. Wt: 629.5 g/mol
InChI Key: MBWRLLRCTIYXDW-UHFFFAOYSA-N
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Description

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common driver mutations in Acute Myeloid Leukemia (AML) and are associated with poor prognosis . This compound acts as a type I inhibitor, binding to the active conformation of the kinase and competitively inhibiting ATP binding, thereby suppressing FLT3 autophosphorylation and downstream signaling through pathways like STAT5, MAPK, and PI3K/AKT. This leads to the induction of apoptosis and the inhibition of proliferation in FLT3-dependent leukemic cell lines . Its primary research value lies in the investigation of FLT3-driven oncogenesis, the development of targeted therapies for AML, and the study of resistance mechanisms to FLT3 inhibition. Researchers utilize this inhibitor in preclinical studies to elucidate signaling pathways, evaluate combination therapies, and understand its effects on primary patient-derived samples, making it a vital tool for advancing hematological malignancy research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWRLLRCTIYXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702259-66-2
Record name H3B-6527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702259662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H3B-6527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name H3B-6527
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HTE364XIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

H3B-6527's Mechanism of Action in Hepatocellular Carcinoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H3B-6527 is a potent, selective, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinoma (HCC). This technical guide delineates the mechanism of action of this compound, from its molecular target engagement to its downstream cellular effects and clinical activity. Preclinical data demonstrate that this compound selectively inhibits FGFR4, leading to the suppression of downstream signaling pathways, induction of apoptosis, and tumor growth inhibition in HCC models characterized by FGF19-FGFR4 pathway activation. A Phase I clinical trial in patients with advanced HCC has shown a manageable safety profile and encouraging signs of clinical activity, establishing a recommended Phase II dose. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved in the therapeutic action of this compound.

Introduction to the FGF19-FGFR4 Signaling Axis in HCC

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal liver physiology; however, its aberrant activation is a significant contributor to the pathogenesis of HCC.[1][2] The FGF19-FGFR4 axis is a primary oncogenic driver in a specific subset of HCC patients.[3][4] FGF19, a hormone primarily secreted from the gut, binds to FGFR4 on the surface of hepatocytes.[5] This binding is facilitated by the co-receptor β-Klotho, leading to the dimerization and autophosphorylation of FGFR4.[5] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis.[2][5] In about 30% of HCC cases, amplification or overexpression of FGF19 leads to the hyperactivation of this pathway, driving tumor growth.[6]

This compound: A Selective Covalent Inhibitor of FGFR4

This compound was developed as a highly selective and potent covalent inhibitor of FGFR4 to target this oncogenic dependency in HCC.[3][7] Its mechanism of covalent inhibition provides a durable and specific means of blocking FGFR4 activity.

Potency and Selectivity

This compound demonstrates exceptional potency against FGFR4 with a very low IC50 value, while exhibiting significantly less activity against other FGFR isoforms and a wide range of other kinases. This high selectivity is crucial for minimizing off-target toxicities that can be associated with pan-FGFR inhibitors.[3]

Table 1: In Vitro Kinase Inhibitory Potency of this compound

KinaseIC50 (nM)
FGFR4 <1.2
FGFR1320
FGFR21,290
FGFR31,060
TAOK2690
JNK2>10,000
CSF1R>10,000

Data compiled from publicly available sources.[8]

Mechanism of Covalent Inhibition

This compound's covalent binding mechanism is a key feature of its design. It forms an irreversible bond with a specific cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[3] This targeted covalent interaction ensures a prolonged and specific inhibition of the receptor's kinase activity.

cluster_FGFR4 FGFR4 Kinase Domain ATP_Pocket ATP Binding Pocket Cys552 Cysteine 552 ATP_Pocket->Cys552 Contains H3B_6527 This compound H3B_6527->ATP_Pocket Binds to H3B_6527->Cys552 Forms Covalent Bond

Caption: Covalent binding of this compound to Cys552 in the FGFR4 ATP pocket.

Downstream Signaling and Cellular Effects

Inhibition of FGFR4 by this compound leads to the suppression of key downstream signaling pathways that are critical for HCC cell proliferation and survival.

Inhibition of MAPK and PI3K/Akt Pathways

Treatment of FGF19-driven HCC cells with this compound results in a dose-dependent decrease in the phosphorylation of ERK1/2 (pERK1/2), a key component of the MAPK pathway.[3] This indicates a successful blockade of the signal transduction cascade originating from FGFR4. While direct evidence for this compound's effect on the PI3K/Akt pathway in HCC is still emerging, the known downstream effects of FGFR4 activation strongly suggest that this pathway is also inhibited.[2][5][9]

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K H3B_6527 This compound H3B_6527->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK pERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation AKT pAKT PI3K->AKT Survival Survival AKT->Survival

Caption: this compound inhibits FGFR4, blocking MAPK and PI3K/Akt pathways.

Induction of Apoptosis and Inhibition of Cell Viability

By blocking these critical survival signals, this compound induces apoptosis in HCC cells that are dependent on the FGF19-FGFR4 pathway. This is evidenced by the activation of caspase-3/7, key executioners of apoptosis, in a concentration-dependent manner.[8] Consequently, this compound effectively reduces the viability of FGF19-amplified HCC cell lines.[10]

Table 2: In Vitro Cellular Activity of this compound in HCC Cell Lines

Cell LineFGF19 StatusGI50 (nM)
Hep3BAmplified~25
Other FGF19-amplified linesAmplifiedSensitive
FGF19 non-amplified linesNon-amplifiedInsensitive

Data represents a summary of findings from preclinical studies.[6]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical HCC models, including cell line-derived xenografts and patient-derived xenografts (PDXs).

Xenograft Models

Oral administration of this compound to mice bearing FGF19-driven HCC xenografts resulted in a dose-dependent inhibition of tumor growth, and in some cases, tumor regression.[11] These studies confirmed that the efficacy of this compound is correlated with the FGF19 expression status of the tumors.[6]

Table 3: Summary of In Vivo Efficacy of this compound in HCC Xenograft Models

ModelDosingOutcome
Hep3B subcutaneous xenograft100-300 mg/kg, twice dailySignificant tumor growth inhibition and regression
FGF19-amplified PDX modelsVariedTumor regression
FGF19 non-amplified PDX modelsVariedNo significant anti-tumor activity

Data compiled from published preclinical studies.[2][11]

Clinical Development and Efficacy in Advanced HCC

A first-in-human, open-label Phase I clinical trial (NCT02834780) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced HCC and intrahepatic cholangiocarcinoma.[12][13][14]

Phase I Trial Design and Patient Population

The study enrolled patients with advanced HCC who had progressed on at least one prior systemic therapy.[12] The trial consisted of a dose-escalation phase followed by a dose-expansion phase.[12]

Safety and Pharmacokinetics

This compound was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, nausea, and vomiting.[12] No dose-limiting toxicities were observed during dose escalation.[12] The recommended Phase II dose was established at 1000 mg once daily.[12] Pharmacokinetic analysis revealed that this compound is rapidly absorbed with a terminal half-life of approximately 4-5 hours.[12]

Clinical Activity

In heavily pretreated patients with advanced HCC, this compound demonstrated encouraging clinical activity.[15]

Table 4: Key Efficacy Results from the Phase I Trial of this compound in Advanced HCC (QD schedule)

ParameterValue
Overall Response Rate (ORR)16.7% (all partial responses)
Clinical Benefit Rate (>17 weeks)45.8%
Median Progression-Free Survival (PFS)4.1 months
Median Overall Survival (OS)10.6 months

Data from interim analysis of the Phase I study (NCT02834780) in HCC patients with >2 prior lines of therapy.[15]

Potential Mechanisms of Resistance

While this compound shows promise, the development of resistance is a potential challenge in targeted cancer therapy. Potential mechanisms of resistance to FGFR inhibitors include:

  • Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR4 kinase domain could potentially hinder the binding of this compound.[16][17]

  • Bypass Signaling Pathways: Upregulation of alternative signaling pathways that can compensate for the inhibition of FGFR4 signaling may lead to resistance.

Further research is needed to fully elucidate the mechanisms of resistance to this compound in HCC.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Materials:

  • Recombinant FGFR4 kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (this compound)

  • Assay Buffer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

  • Add the fluorescent tracer to initiate the binding reaction.

  • Incubate at room temperature for 1 hour.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Figure 1: Experimental Workflow for LanthaScreen™ Kinase Assay

Start Start Prepare_Reagents Prepare Reagents (Kinase, Antibody, Tracer, this compound) Start->Prepare_Reagents Plate_Setup Dispense Reagents into 384-well plate Prepare_Reagents->Plate_Setup Incubate Incubate at RT for 1 hour Plate_Setup->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining kinase inhibition using a TR-FRET assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HCC cell lines (e.g., Hep3B)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition).[4][12][18]

Western Blotting for Phospho-ERK

This technique is used to detect the phosphorylation status of ERK, a downstream effector of the FGFR4 pathway.

Materials:

  • HCC cell lysates (treated and untreated with this compound)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising therapeutic agent for patients with advanced HCC whose tumors are driven by the FGF19-FGFR4 signaling pathway. Its high selectivity and covalent mechanism of action translate into potent and durable inhibition of FGFR4, leading to the suppression of downstream oncogenic signaling, induction of apoptosis, and clinically meaningful anti-tumor activity. The data presented in this technical guide provide a comprehensive understanding of the mechanism of action of this compound, supporting its continued development as a targeted therapy for this challenging disease. Further investigation into potential resistance mechanisms will be crucial for optimizing its clinical application and developing effective combination strategies.

References

An In-depth Technical Guide to the Covalent Binding of H3B-6527 to FGFR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective covalent inhibitor H3B-6527 and its interaction with Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Notes
FGFR4 Cell-free kinase assay <1.2 Demonstrates high potency against the target kinase. [1][2][3]
FGFR1Cell-free kinase assay320Over 250-fold selectivity for FGFR4 over FGFR1.[1][2][3]
FGFR2Cell-free kinase assay1,290Over 1000-fold selectivity for FGFR4 over FGFR2.[1][2][3]
FGFR3Cell-free kinase assay1,060Over 880-fold selectivity for FGFR4 over FGFR3.[1][2][3]
TAOK2Cell-free kinase assay690
JNK2Cell-free kinase assay>10,000
CSF1RCell-free kinase assay>10,000

Table 2: Cellular Activity of this compound in the Hep3B Hepatocellular Carcinoma Cell Line

Assay TypeMetricValueTreatment Conditions
Cell ViabilityGI5025 nM72 hours of treatment.[2]
ApoptosisCaspase-3/7 ActivationConcentration-dependent increaseNot specified.[1][3]
Downstream SignalingpERK1/2 InhibitionMaximal inhibition at 100 nM1 hour of treatment.[2]

Table 3: In Vivo Efficacy of this compound in a Hep3B Xenograft Model

DoseScheduleTumor Growth InhibitionReference
100 mg/kgTwice dailySignificant inhibition[1]
300 mg/kgTwice dailySignificant inhibition and tumor regression[1]
30 mg/kgTwice dailyNo significant inhibition[2]
10 mg/kgTwice dailyNo significant inhibition[2]

Mechanism of Covalent Binding

This compound is a selective, orally bioavailable, covalent inhibitor of FGFR4.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. Crystallographic studies have identified this residue as Cys552. This covalent interaction is irreversible and leads to the blockade of FGFR4-mediated signaling pathways, ultimately inhibiting cell proliferation in FGFR4-overexpressing tumor cells. The formation of this covalent bond has been confirmed by intact mass spectrometry, which shows a mass shift corresponding to the addition of this compound to the FGFR4 protein.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR4 signaling pathway, the experimental workflow for characterizing this compound, and the logical flow of its mechanism of action.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Covalently Inhibits

FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (LanthaScreen) Mass_Spec Mass Spectrometry Kinase_Assay->Mass_Spec Crystallography X-ray Crystallography Mass_Spec->Crystallography Viability_Assay Cell Viability (CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Signaling_Assay Western Blot (pERK) Xenograft Hep3B Xenograft Model H3B_6527 This compound H3B_6527->Kinase_Assay H3B_6527->Viability_Assay H3B_6527->Apoptosis_Assay H3B_6527->Signaling_Assay H3B_6527->Xenograft

Experimental Workflow for this compound Characterization.

Mechanism_of_Action H3B_6527 This compound FGFR4_ATP_Pocket FGFR4 ATP Pocket (with Cys552) H3B_6527->FGFR4_ATP_Pocket Binds to Covalent_Bond Irreversible Covalent Bond Formation FGFR4_ATP_Pocket->Covalent_Bond Reacts with Cys552 FGFR4_Inactivation FGFR4 Kinase Inactivation Covalent_Bond->FGFR4_Inactivation Downstream_Block Blockade of Downstream Signaling (MAPK, PI3K/AKT) FGFR4_Inactivation->Downstream_Block Cellular_Effects Inhibition of Proliferation Induction of Apoptosis Downstream_Block->Cellular_Effects

References

H3B-6527: An In-depth Technical Guide on its Selectivity Profile for the FGFR Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a potent and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[1][2] The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCC tumors.[3][4] this compound was rationally designed to specifically target this pathway, offering a precision medicine approach.[4][5] A critical advantage of this compound is its high selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), the inhibition of which is associated with dose-limiting toxicities in pan-FGFR inhibitors.[4][5] This technical guide provides a comprehensive analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Biochemical Selectivity Profile

The cornerstone of this compound's therapeutic potential lies in its exceptional selectivity for FGFR4. This has been rigorously characterized through biochemical assays against the FGFR family and a broader panel of kinases.

FGFR Family Selectivity

In cell-free biochemical assays, this compound demonstrates a profound inhibitory preference for FGFR4, with significantly lower potency against other members of the FGFR family. This selectivity is crucial for mitigating off-target effects.

Kinase TargetIC50 (nM)Selectivity versus FGFR4
FGFR4 <1.2 -
FGFR1320>267-fold
FGFR21,290>1,075-fold
FGFR31,060>883-fold

Table 1: In vitro inhibitory activity of this compound against the FGFR family. IC50 values were determined in cell-free biochemical assays.[1][3]

Kinome-wide Selectivity

Comprehensive kinome profiling has confirmed the high specificity of this compound. At therapeutic concentrations, it exhibits minimal activity against a wide array of other kinases, underscoring its targeted mechanism of action.

Kinase TargetIC50 (nM)
TAOK2690
JNK2>10,000
CSF1R>10,000

Table 2: Inhibitory activity of this compound against selected off-target kinases.[1]

Cellular Activity and Downstream Signaling

Within a cellular context, this compound effectively and selectively inhibits FGFR4 signaling, leading to potent anti-tumor effects in cancer cells dependent on the FGF19-FGFR4 pathway.

Inhibition of FGFR4 Signaling Pathway

This compound's primary cellular mechanism is the covalent modification and irreversible inhibition of FGFR4, which blocks downstream signal transduction. A key signaling cascade downstream of FGFR4 is the MAPK/ERK pathway. Treatment of FGF19-driven HCC cells with this compound results in a dose-dependent reduction in the phosphorylation of ERK1/2 (pERK1/2), a critical indicator of pathway inhibition.[2] Furthermore, as the FGF19-FGFR4 axis negatively regulates bile acid synthesis, inhibition by this compound leads to a corresponding increase in the expression of CYP7A1, a rate-limiting enzyme in this process, serving as a pharmacodynamic biomarker of target engagement.[6]

Anti-proliferative and Pro-apoptotic Effects

By disrupting the pro-survival signals mediated by FGFR4, this compound effectively curtails cell proliferation and induces apoptosis in sensitive cancer cell lines. This is demonstrated by a significant reduction in cell viability and a marked increase in the activity of the executioner caspases, caspase-3 and caspase-7.

Cell LineAssay TypeEndpoint MeasuredResult
Hep3B (HCC)Cell ViabilityGI5025 nM
Hep3B (HCC)ApoptosisCaspase-3/7 ActivationConcentration-dependent increase

Table 3: Cellular efficacy of this compound in the FGF19-driven Hep3B hepatocellular carcinoma cell line.[1][2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the FGF19-FGFR4 signaling pathway and the specific point of inhibition by this compound.

FGF19_FGFR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KlothoB Klothoβ KlothoB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription CYP7A1_repression CYP7A1 Repression pERK->CYP7A1_repression Inhibits H3B_6527 This compound H3B_6527->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling cascade and its inhibition by this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key assays employed in the characterization of this compound's selectivity and cellular activity.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding affinity of this compound to FGFR kinases in a cell-free format, enabling the determination of IC50 values.

Materials:

  • Recombinant FGFR Kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Assay Buffer

  • This compound

  • Low-volume 384-well plates

Procedure:

  • Compound Dilution: A serial dilution of this compound is prepared in DMSO and subsequently diluted in Kinase Assay Buffer.

  • Kinase-Antibody Preparation: A solution containing the specific FGFR kinase and the LanthaScreen™ Eu-anti-Tag Antibody is prepared in Kinase Assay Buffer.

  • Assay Plate Assembly: The diluted this compound is dispensed into the wells of a 384-well plate.

  • Kinase-Antibody Addition: The kinase-antibody mixture is added to each well containing the test compound.

  • Tracer Addition: The binding reaction is initiated by the addition of the Alexa Fluor™ 647-labeled Kinase Tracer.

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read on a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated for each well. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells by quantifying ATP levels, an indicator of metabolic activity.

Materials:

  • HCC cell line (e.g., Hep3B)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Cells are seeded into opaque-walled 96-well plates at a pre-optimized density and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with a serial dilution of this compound and incubated for 72 hours under standard cell culture conditions.

  • Reagent Equilibration: The CellTiter-Glo® Reagent is brought to room temperature before use.

  • Assay Execution: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.

  • Cell Lysis and Signal Stabilization: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal, which is directly proportional to the number of viable cells, is used to generate dose-response curves and calculate the GI50 (the concentration at which 50% of cell growth is inhibited).[2]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspase-3 and -7, key mediators of apoptosis, in cells following treatment with this compound.

Materials:

  • HCC cell line (e.g., Hep3B)

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Cells are seeded in white-walled 96-well plates and treated with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

  • Reagent Dispensing: The Caspase-Glo® 3/7 Reagent is added to each well at a 1:1 volume ratio with the cell culture medium.

  • Incubation: The plate is gently mixed and incubated at room temperature for 1 to 2 hours to allow for cell lysis and the enzymatic reaction to proceed.

  • Luminescence Reading: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is measured using a plate-reading luminometer.

  • Data Interpretation: The results are typically expressed as the fold-change in caspase activity compared to untreated control cells.

Western Blot Analysis of pERK1/2

This immunoblotting technique is used to assess the phosphorylation status of ERK1/2 as a measure of FGFR4 pathway inhibition by this compound.

Materials:

  • HCC cell line (e.g., Hep3B)

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes and protein transfer system

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysate Preparation: Cells are treated with this compound for the desired time points. Subsequently, cells are washed and lysed with ice-cold lysis buffer.

  • Protein Concentration Determination: The protein concentration of each cell lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-pERK1/2 primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Following washing steps, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, the ECL substrate is applied to the membrane, and the chemiluminescent signal is captured using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane is stripped of the bound antibodies and re-probed with an antibody recognizing total ERK1/2.

  • Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software. The pERK1/2 signal is normalized to the total ERK1/2 signal for each sample.[1]

Experimental Workflow for Cellular Characterization

The following diagram provides a schematic representation of a typical experimental workflow for assessing the cellular effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cells (e.g., Hep3B) treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Caspase-Glo 3/7) incubation->apoptosis western Western Blot (pERK/ERK) incubation->western gi50 Calculate GI50 viability->gi50 caspase_fold_change Determine Fold-Change in Caspase Activity apoptosis->caspase_fold_change western_quant Quantify pERK/Total ERK western->western_quant

Caption: A generalized workflow for the cellular characterization of this compound.

Conclusion

This compound stands out as a highly selective covalent inhibitor of FGFR4. Its remarkable selectivity against other FGFR family members and the broader kinome minimizes the potential for off-target toxicities, a common challenge with less selective kinase inhibitors. This high degree of specificity translates into potent and targeted inhibition of the FGF19-FGFR4 signaling pathway in cellular models, leading to significant anti-proliferative and pro-apoptotic effects in FGF19-driven hepatocellular carcinoma cells. The detailed experimental protocols outlined in this guide provide a robust framework for the evaluation of targeted therapies like this compound. The compelling preclinical selectivity profile of this compound strongly supports its clinical development as a precision therapeutic for patients with HCC and other cancers characterized by an aberrant FGF19-FGFR4 signaling axis.

References

The FGF19-FGFR4 Signaling Axis: A Core Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced disease. A growing body of evidence has solidified the critical role of the Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), signaling pathway as a key oncogenic driver in a subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4 axis, detailing its molecular mechanisms, clinical significance, and therapeutic targeting in liver cancer.

The FGF19-FGFR4 Signaling Pathway: Mechanism of Activation

The activation of the FGF19-FGFR4 signaling pathway is a tightly regulated process that, when dysregulated, contributes significantly to hepatocarcinogenesis. The key components of this pathway are FGF19, a hormone-like FGF, its primary receptor FGFR4, a receptor tyrosine kinase, and the co-receptor β-Klotho (KLB).

Under physiological conditions, FGF19 is primarily secreted by enterocytes in the ileum in response to bile acids activating the farnesoid X receptor (FXR).[1] It then travels to the liver, where it binds to a pre-formed complex of FGFR4 and β-Klotho on the surface of hepatocytes.[2][3] The presence of β-Klotho is essential for the high-affinity binding of FGF19 to FGFR4 and subsequent signal transduction.[2][4]

Upon FGF19 binding, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This phosphorylation event creates docking sites for the adaptor protein FGF Receptor Substrate 2 (FRS2).[5] Phosphorylated FRS2, in turn, recruits Growth factor receptor-bound protein 2 (GRB2), an adaptor protein that then activates downstream signaling cascades.[5]

Downstream Signaling Cascades

The activation of the FGF19-FGFR4-FRS2-GRB2 complex triggers several key downstream signaling pathways that are central to its oncogenic activity in HCC:

  • RAS-RAF-MAPK Pathway: The recruitment of the GRB2-SOS complex to FRS2 activates RAS, which in turn initiates the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a potent driver of cell proliferation and survival.[1]

  • PI3K-AKT Pathway: Activated FGFR4 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a critical regulator of cell growth, survival, and metabolism.[1]

  • GSK3β/β-catenin Pathway: The FGF19-FGFR4 axis can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β).[6] This prevents the degradation of β-catenin, leading to its nuclear translocation and the activation of Wnt target genes, which promote cell proliferation and epithelial-mesenchymal transition (EMT).[6][7]

  • STAT3 Pathway: FGF19 can indirectly activate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This is mediated by the FGF19-induced production of Interleukin-6 (IL-6) in the liver microenvironment, which then activates STAT3 in a non-cell-autonomous manner, promoting tumor cell survival and proliferation.[8][9]

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF19 FGF19 FGFR4_KLB FGFR4 β-Klotho FGF19->FGFR4_KLB:f0 Binds IL6 IL-6 (from microenvironment) FGF19->IL6 Induces Production FGFR4_KLB:f0->FGFR4_KLB:f0 FRS2 FRS2 FGFR4_KLB:f0->FRS2 Recruits & Phosphorylates PI3K PI3K FGFR4_KLB:f0->PI3K Activates GRB2 GRB2-SOS FRS2->GRB2 Recruits RAS RAS GRB2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Target Gene Expression (Proliferation, Survival, EMT) ERK->Gene_Expression Transcription Factors AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Gene_Expression STAT3 STAT3 STAT3->Gene_Expression IL6->STAT3 Activates IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody (anti-FGF19/FGFR4) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting end Microscopic Analysis mounting->end Logical_Relationship cluster_cause Molecular Aberration cluster_mechanism Oncogenic Signaling cluster_effect Cellular & Clinical Outcomes cluster_intervention Therapeutic Intervention FGF19_Amp FGF19 Gene Amplification/Overexpression Pathway_Activation Constitutive Activation of FGF19-FGFR4 Pathway FGF19_Amp->Pathway_Activation Downstream_Signaling Activation of MAPK, PI3K/AKT, β-catenin, STAT3 Pathways Pathway_Activation->Downstream_Signaling FGFR4_Inhibitor Selective FGFR4 Inhibitors (e.g., Roblitinib, Fisogatinib) Pathway_Activation->FGFR4_Inhibitor Targeted by Cellular_Effects Increased Proliferation Reduced Apoptosis EMT & Invasion Downstream_Signaling->Cellular_Effects Clinical_Outcomes Tumor Growth & Progression Poor Prognosis Cellular_Effects->Clinical_Outcomes Therapeutic_Effect Inhibition of Tumor Growth FGFR4_Inhibitor->Therapeutic_Effect

References

H3B-6527: A Covalent Chemical Probe for Selective FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1] The development of selective inhibitors for FGFR4 is a key area of interest for both understanding its biological function and for therapeutic intervention. H3B-6527 is a potent, selective, and orally bioavailable covalent inhibitor of FGFR4.[2][3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe for FGFR4, detailing its biochemical and cellular activity, selectivity, and in vivo efficacy. It also includes detailed experimental protocols for key assays and visual representations of the FGFR4 signaling pathway and experimental workflows to aid researchers in their studies.

Core Data Summary

The following tables summarize the quantitative data regarding the biochemical and cellular activity, as well as the selectivity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell Line/Assay ConditionReference(s)
Biochemical Potency
FGFR4 IC50<1.2 nMCell-free assay[2][4]
Cellular Potency
GI50 (Hep3B cells)8.5 nMATP-based cell viability assay[5]
GI50 (FGF19-amplified HCC cell lines)Potent inhibitionCell viability assays[6][7]
Apoptosis InductionConcentration-dependent activation of caspase-3/7Hep3B cells[2]
pERK1/2 InhibitionMaximal inhibition at 100 nMHep3B cells (1-hour treatment)[4]
CYP7A1 UpregulationRobust increaseHep3B cells (24-hour treatment)[4]

Table 2: Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. FGFR4Reference(s)
FGFR Family
FGFR1320>267[2][4]
FGFR21,290>1075[2][4]
FGFR31,060>883[2][4]
Other Kinases
TAOK2690>575[2]
JNK2>10,000>8333[2]
CSF1R>10,000>8333[2]

Mechanism of Action

This compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[7] This covalent and irreversible binding leads to the blockade of FGFR4-mediated signaling pathways.[3] Upon administration, this compound prevents the activation of FGFR4, thereby inhibiting downstream signaling cascades and resulting in the suppression of cell proliferation in tumors with an overactive FGFR4 pathway.[3]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-beta (KLB), triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[8] This leads to the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn activates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[8][9] These pathways are critical for cell proliferation, survival, and differentiation.[9][10]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive Binds KLB Klotho-beta (KLB) KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (active dimer) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates H3B_6527 This compound H3B_6527->FGFR4_active Covalently Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR4 Signaling Pathway and this compound Inhibition.

Experimental Workflow for this compound Evaluation

A typical workflow to evaluate the efficacy of this compound involves a series of in vitro and in vivo experiments. This starts with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess its effects on cell viability, apoptosis, and target engagement. Finally, in vivo studies using xenograft models are conducted to evaluate anti-tumor efficacy.

Experimental_Workflow start Start biochemical Biochemical Assays (e.g., TR-FRET) start->biochemical cellular Cellular Assays (e.g., Hep3B cells) biochemical->cellular sub_biochemical IC50 Determination Selectivity Profiling biochemical->sub_biochemical invivo In Vivo Studies (Xenograft Models) cellular->invivo sub_cellular Cell Viability (GI50) Apoptosis (Caspase) pERK Inhibition (Western) CYP7A1 Expression (qRT-PCR) cellular->sub_cellular end End invivo->end sub_invivo Tumor Growth Inhibition Pharmacodynamics (pERK, CYP7A1) Toxicity Assessment invivo->sub_invivo

Caption: Workflow for evaluating this compound as an FGFR4 probe.

Experimental Protocols

1. Biochemical Kinase Assay (TR-FRET LanthaScreen® Assay)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on FGFR4 kinase.

  • Materials:

    • Recombinant human FGFR4 kinase domain

    • LanthaScreen® Tb-anti-His Antibody

    • TR-FRET Dilution Buffer

    • Fluorescein-labeled poly-GT substrate

    • ATP

    • This compound

    • 384-well assay plates (low volume, black)

  • Procedure:

    • Prepare a 2X serial dilution of this compound in TR-FRET Dilution Buffer.

    • Prepare a 2X kinase/antibody mixture containing FGFR4 and Tb-anti-His antibody in TR-FRET Dilution Buffer.

    • Prepare a 2X substrate/ATP mixture containing fluorescein-poly-GT and ATP in TR-FRET Dilution Buffer.

    • Add 5 µL of the 2X this compound dilution to the assay plate.

    • Add 5 µL of the 2X kinase/antibody mixture to the plate.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.

    • Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Materials:

    • Hep3B cells

    • Cell culture medium (e.g., EMEM with 10% FBS)

    • This compound

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed Hep3B cells in opaque-walled 96-well plates at a density of 5,000 cells/well and incubate overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the GI50 value from the dose-response curve.

3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Materials:

    • Hep3B cells

    • Cell culture medium

    • This compound

    • Caspase-Glo® 3/7 Reagent

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed Hep3B cells in opaque-walled 96-well plates and treat with this compound as in the viability assay.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate-reading luminometer.

4. Western Blot for pERK1/2 Inhibition

This protocol is used to detect the phosphorylation status of ERK1/2, a downstream effector of the FGFR4 pathway.

  • Materials:

    • Hep3B cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • ECL Western blotting substrate

  • Procedure:

    • Treat Hep3B cells with various concentrations of this compound for 1 hour.

    • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

5. Quantitative RT-PCR for CYP7A1 Expression

This protocol measures the mRNA expression of CYP7A1, a pharmacodynamic biomarker of FGFR4 inhibition.

  • Materials:

    • Hep3B cells treated with this compound

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • SYBR Green PCR Master Mix

    • Primers for CYP7A1 and a housekeeping gene (e.g., GAPDH)

    • qRT-PCR instrument

  • Procedure:

    • Extract total RNA from treated and untreated Hep3B cells.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qRT-PCR using SYBR Green Master Mix and specific primers for CYP7A1 and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in CYP7A1 expression.

6. In Vivo Xenograft Study

This protocol describes the use of a Hep3B xenograft model to evaluate the anti-tumor efficacy of this compound.

  • Materials:

    • Female athymic nude mice (6-8 weeks old)

    • Hep3B cells

    • Matrigel

    • This compound formulated for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of 5 x 10^6 Hep3B cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 100 or 300 mg/kg, twice daily) or vehicle via oral gavage for a specified period (e.g., 15 days).

    • Measure tumor volume with calipers every 2-3 days and monitor animal body weight.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., pERK immunohistochemistry, CYP7A1 qRT-PCR).

Conclusion

This compound is a highly potent and selective covalent inhibitor of FGFR4, making it an invaluable chemical probe for elucidating the biological roles of this receptor. Its well-characterized biochemical and cellular activities, coupled with its demonstrated in vivo efficacy, provide a strong foundation for its use in both basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments aimed at further understanding FGFR4 biology and its role in disease.

References

Preclinical Profile of H3B-6527 in Cholangiocarcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a novel, orally bioavailable, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of solid tumors, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (ICC), making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical data for this compound, with a focus on its implications for cholangiocarcinoma. While extensive preclinical studies have been conducted in HCC models, providing a strong rationale for clinical investigation, specific preclinical data in cholangiocarcinoma models are less prevalent in published literature. This is likely reflective of the outcomes observed in early clinical trials, where the enrollment of patients with ICC was halted due to limited efficacy.[1] Nevertheless, the foundational preclinical work in HCC provides valuable insights into the mechanism of action and potential therapeutic window of this compound that are relevant to FGFR4-driven cancers.

Mechanism of Action

This compound exerts its anti-tumor activity by selectively and irreversibly binding to a cysteine residue near the ATP-binding pocket of FGFR4. This covalent modification leads to the inhibition of FGFR4 kinase activity, thereby blocking the downstream signaling cascade initiated by its ligand, FGF19. In tumors where the FGF19-FGFR4 pathway is aberrantly activated, this inhibition results in decreased cell proliferation and induction of apoptosis.[2][3]

Quantitative Preclinical Data

The majority of quantitative preclinical data for this compound originates from studies conducted in hepatocellular carcinoma models, which share the FGF19-FGFR4 signaling dependency with a subset of cholangiocarcinomas.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of FGFR4 in biochemical and cellular assays.

ParameterValueCell Line/SystemReference
FGFR4 IC50 <1.2 nmol/LBiochemical Assay[2]
FGFR1 IC50 320 nmol/LBiochemical Assay[2]
FGFR2 IC50 1,290 nmol/LBiochemical Assay[2]
FGFR3 IC50 1,060 nmol/LBiochemical Assay[2]
Cell Proliferation Inhibition (Hep3B) Concentration-dependentHep3B (HCC)[2]
Apoptosis Induction (Hep3B) Concentration-dependent activation of caspase-3/7Hep3B (HCC)[2]

Note: The >250-fold selectivity for FGFR4 over other FGFR isoforms is a key characteristic of this compound, minimizing off-target toxicities associated with pan-FGFR inhibitors.[2]

In Vivo Efficacy

Preclinical in vivo studies using HCC xenograft models have demonstrated significant anti-tumor activity of this compound.

Animal ModelTreatmentOutcomeReference
Hep3B Subcutaneous Xenograft 100 mg/kg or 300 mg/kg this compound, twice daily, orallySignificant tumor growth inhibition and tumor regression[2]
Hep3B Orthotopic Xenograft 100 mg/kg or 300 mg/kg this compound, twice daily, orallySignificant inhibition of tumor growth[2]
HCC Patient-Derived Xenograft (PDX) This compound (dose not specified)Antitumor effect in four HCC PDX models[3]

Note: These studies in HCC models provided the initial proof-of-concept for targeting the FGF19-FGFR4 pathway and supported the clinical development of this compound in both HCC and cholangiocarcinoma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are based on the available literature for this compound and general practices for evaluating FGFR inhibitors in cholangiocarcinoma models.

In Vitro Cell-Based Assays

Cell Lines:

  • Hep3B (HCC): A human hepatocellular carcinoma cell line with known FGF19-FGFR4 pathway activation.

  • Cholangiocarcinoma Cell Lines: While specific data for this compound is limited, relevant cell lines for screening would include those with characterized FGFR pathway alterations.

Proliferation/Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity):

  • Seed cells in 96-well plates and treat with this compound as described for the proliferation assay.

  • At the desired time point, add a luminogenic caspase-3/7 substrate to the wells.

  • Incubate at room temperature to allow for caspase-mediated cleavage of the substrate and generation of a luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the signal to cell number or a viability marker.

Western Blotting for Target Engagement and Downstream Signaling:

  • Culture cells and treat with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, and other relevant pathway components.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal Models:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used for tumor cell line or patient-derived xenografts.

Subcutaneous Xenograft Model:

  • Inject a suspension of tumor cells (e.g., Hep3B or a relevant cholangiocarcinoma cell line) in a mixture of media and Matrigel subcutaneously into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule. The vehicle control group receives the formulation excipient.

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

Patient-Derived Xenograft (PDX) Model for Cholangiocarcinoma:

  • Obtain fresh tumor tissue from patients with cholangiocarcinoma under informed consent.[4][5]

  • Surgically implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.[6][7]

  • Monitor the mice for tumor engraftment and growth.

  • Once the tumors reach a suitable size, they can be passaged to subsequent generations of mice for expansion.[6][7]

  • For drug efficacy studies, tumor-bearing mice are randomized and treated with this compound or vehicle control as described for the subcutaneous xenograft model.

Visualizations

Signaling Pathway

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho β KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates PI3K PI3K FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation H3B6527 This compound H3B6527->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Biochemical Biochemical Assays (Kinase Panel) CellLines CCA & HCC Cell Lines Biochemical->CellLines Selectivity Profile Proliferation Proliferation/ Viability Assays CellLines->Proliferation Apoptosis Apoptosis Assays CellLines->Apoptosis Signaling Western Blot (Signaling Pathway Analysis) CellLines->Signaling Xenograft Cell Line-Derived Xenograft Models Proliferation->Xenograft Candidate Selection Apoptosis->Xenograft Signaling->Xenograft Efficacy Tumor Growth Inhibition Studies Xenograft->Efficacy PDX Patient-Derived Xenograft (PDX) Models PDX->Efficacy Pharmacodynamics Pharmacodynamic (PD) Analysis Efficacy->Pharmacodynamics Toxicology Toxicology Studies Efficacy->Toxicology Phase1 Phase I Clinical Trial (HCC & ICC) Pharmacodynamics->Phase1 Biomarker Strategy Toxicology->Phase1 Safety Profile

Caption: General preclinical to clinical workflow for a targeted therapy like this compound.

Conclusion

The preclinical data for this compound robustly supports its mechanism of action as a potent and selective inhibitor of FGFR4. While the most comprehensive preclinical dataset for this compound is in the context of hepatocellular carcinoma, the shared FGF19-FGFR4 signaling dependency provided a strong rationale for its initial investigation in cholangiocarcinoma. The limited efficacy observed in the cholangiocarcinoma cohort of the phase I/II trial underscores the importance of patient selection and the potential for intrinsic or acquired resistance mechanisms in this disease. Future research in cholangiocarcinoma may benefit from focusing on identifying predictive biomarkers beyond FGF19 expression and exploring rational combination strategies to overcome resistance. The preclinical models and methodologies outlined in this guide provide a framework for such investigations.

References

Structural Basis for H3B-6527 Mediated Inhibition of FGFR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by H3B-6527, a highly selective, covalent inhibitor. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Introduction: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary liver cancer with limited therapeutic options for advanced stages. A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway. FGF19, an endocrine FGF, binds specifically to FGFR4 in complex with its co-receptor β-Klotho, triggering downstream signaling cascades that promote cell proliferation and suppress apoptosis. Amplification of the FGF19 gene is a key oncogenic driver in these tumors, making the FGFR4 receptor an attractive therapeutic target.

This compound is an orally bioavailable, potent, and selective inhibitor designed to target FGFR4. It distinguishes itself from pan-FGFR inhibitors by demonstrating significantly higher selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), potentially mitigating toxicities associated with broader FGFR inhibition. This selectivity is achieved through a structure-guided design that led to a covalent inhibitor that irreversibly binds to a unique cysteine residue within the ATP-binding pocket of FGFR4.

The FGFR4 Signaling Pathway

Under physiological conditions, the FGF19-FGFR4 axis is a key regulator of bile acid homeostasis. In HCC with FGF19 amplification, this pathway becomes constitutively active, driving tumor growth. The binding of FGF19 to the FGFR4/β-Klotho complex induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event initiates downstream signaling primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds KLB β-Klotho KLB->FGFR4_dimer Co-receptor FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Structural Basis of this compound Inhibition

This compound achieves its high potency and selectivity through its covalent binding mechanism within the ATP-binding site of the FGFR4 kinase domain.

Covalent Modification of Cysteine 552

The key to this compound's selectivity and irreversible action is its acrylamide warhead, which forms a covalent bond with Cysteine 552 (Cys552). This cysteine residue is unique to FGFR4 among the FGFR family; FGFR1, 2, and 3 have a tyrosine at the equivalent position. This structural difference provides a primary basis for the inhibitor's selectivity.

Co-crystal Structure Analysis (PDB: 5VND)

The co-crystal structure of this compound bound to an FGFR surrogate (FGFR1-Y563C, which mimics the Cys552 of FGFR4) reveals the precise binding mode. The structure confirms the covalent linkage between the inhibitor and the cysteine residue in the hinge region.

Key interactions observed in the crystal structure include:

  • Covalent Bond: The acrylamide moiety of this compound forms an irreversible bond with the thiol group of Cys552.

  • Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with residues in the hinge region, further stabilizing its position in the ATP pocket.

  • DFG-in Conformation: this compound binds to the active "DFG-in" conformation of the kinase, preventing ATP from binding and halting the phosphotransfer reaction.

The consequence of this binding is the complete and sustained blockade of FGFR4's kinase activity, leading to the inhibition of downstream signaling pathways (e.g., pERK) and ultimately inducing apoptosis in FGF19-driven cancer cells.

H3B6527_Mechanism cluster_kinase FGFR4 Kinase Domain ATP_Pocket ATP Binding Pocket Cys552 Cys552 Downstream Downstream Signaling (pERK, etc.) ATP_Pocket->Downstream Phosphorylation Blocked H3B6527 This compound H3B6527->Cys552 Forms Covalent Bond ATP ATP ATP->ATP_Pocket Binding Blocked Apoptosis Apoptosis Downstream->Apoptosis Inhibition Leads to

Caption: Covalent inhibition mechanism of this compound on the FGFR4 kinase domain.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound
Target KinaseIC50 (nM)Selectivity vs. FGFR4
FGFR4 <1.2 -
FGFR1320>267-fold
FGFR21,290>1075-fold
FGFR31,060>883-fold
TAOK2690>575-fold
JNK2>10,000>8333-fold
CSF1R>10,000>8333-fold
(Data sourced from Selleck Chemicals and MedChemExpress).
Table 2: Cellular Activity of this compound in HCC Cell Lines (e.g., Hep3B)
AssayEndpointResult
Cell ViabilityGI50~25 nM
ApoptosisCaspase-3/7 ActivationConcentration-dependent increase
Signal TransductionpERK1/2 Inhibition (1 hr)Dose-dependent decrease (Maximal at 100 nM)
Target EngagementCYP7A1 mRNA levels (24 hr)Robust, dose-dependent increase
(Data reflects typical results from in vitro studies).

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the structural basis and functional effects of this compound.

X-ray Crystallography of this compound-FGFR4 Complex

Objective: To determine the three-dimensional structure of this compound in complex with the FGFR4 kinase domain to reveal the binding mode.

  • Protein Expression and Purification: The kinase domain of an FGFR4 surrogate (FGFR1-Y563C) is expressed in an appropriate system (e.g., Spodoptera frugiperda (Sf9) insect cells). The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

  • Crystallization: The purified protein is incubated with a molar excess of this compound to ensure complete covalent modification, which can be confirmed by intact mass spectrometry. The complex is then concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

  • Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then indexed, integrated, and scaled using software like HKL2000 or XDS.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known FGFR kinase domain structure as a search model. The model is then refined using software such as PHENIX or REFMAC5, with manual model building in Coot. The electron density map is carefully inspected to confirm the covalent bond between this compound and Cys552.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of this compound against FGFR4 and other kinases.

  • Assay Preparation: The assay is typically performed in 384-well plates. Recombinant human FGFR4 kinase is diluted in assay buffer.

  • Compound Titration: this compound is serially diluted to create a dose-response curve (e.g., 11-point).

  • Kinase Reaction: The kinase is pre-incubated with this compound for a defined period (e.g., 60 minutes) to allow for covalent bond formation. The kinase reaction is initiated by adding a mixture of a suitable peptide substrate and ATP. The reaction proceeds at room temperature for a specified time.

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to controls (no inhibitor and no kinase). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model using graphing software.

Western Blot for Phospho-ERK (pERK) Analysis

Objective: To measure the inhibition of FGFR4 downstream signaling in a cellular context.

  • Cell Culture and Treatment: An FGF19-driven HCC cell line (e.g., Hep3B) is seeded in multi-well plates and allowed to attach. Cells are then treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2 Thr202/Tyr204). Subsequently, it is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., total ERK1/2 or GAPDH) is probed on the same membrane.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and pERK levels are normalized to the loading control.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Preparation cluster_blotting 3. Western Blotting cluster_analysis 4. Data Analysis A1 Seed Hep3B Cells A2 Treat with this compound (Dose-Response) A1->A2 B1 Lyse Cells A2->B1 B2 Quantify Protein (BCA) B1->B2 C1 SDS-PAGE B2->C1 C2 Membrane Transfer C1->C2 C3 Antibody Incubation (pERK & Total ERK) C2->C3 C4 ECL Detection & Imaging C3->C4 D1 Densitometry Measurement C4->D1 D2 Normalize pERK to Total ERK D1->D2 D3 Plot Dose-Response Curve D2->D3

Caption: Workflow for determining cellular inhibition of FGFR4 signaling.

Conclusion

The therapeutic efficacy of this compound in FGF19-driven hepatocellular carcinoma is rooted in its precise structural and molecular interactions with its target, FGFR4. Structure-guided drug design has produced a highly selective, covalent inhibitor that irreversibly binds to the unique Cys552 residue in the FGFR4 ATP pocket. This mechanism ensures potent and sustained inhibition of the oncogenic signaling pathway while minimizing off-target effects on other FGFR isoforms. The quantitative data from biochemical and cellular assays, supported by the detailed co-crystal structure, provides a comprehensive understanding of its mechanism of action and validates the FGF19-FGFR4 axis as a key vulnerability in a defined subset of HCC patients.

H3B-6527: A Deep Dive into its Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

H3B-6527 is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Emerging as a promising therapeutic agent, particularly in the context of FGF19-driven hepatocellular carcinoma (HCC), a thorough understanding of its mechanism of action and impact on downstream signaling is critical for ongoing research and clinical development.[3] This technical guide provides a comprehensive overview of the effects of this compound on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound exerts its therapeutic effect through the specific and covalent inhibition of FGFR4, a receptor tyrosine kinase.[1][2] The FGF19-FGFR4 signaling axis, when aberrantly activated, is a known driver of oncogenesis in certain cancers, most notably HCC.[3] this compound's targeted inhibition of FGFR4 disrupts this signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1]

Impact on Downstream Signaling Pathways

The binding of FGF19 to FGFR4 triggers a cascade of intracellular signaling events. This compound, by blocking FGFR4, modulates these downstream pathways. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

MAPK Pathway Modulation

The MAPK pathway is a critical regulator of cell proliferation and survival. Upon FGFR4 activation, the downstream effector ERK1/2 is phosphorylated (pERK1/2), leading to its activation. Treatment with this compound has been shown to significantly reduce the levels of pERK1/2 in a dose- and time-dependent manner in HCC cell lines such as Hep3B.[1][4]

Quantitative Data: Effect of this compound on pERK1/2 Levels in Hep3B Cells

ConcentrationIncubation TimepERK1/2 Level Change
0.1 - 1000 nM1 hourDose-dependent decrease, with maximal inhibition at 100 nM[4]
100 nM0.5, 1, 2, 4, 8, 24 hoursTime-dependent decrease[1]
300 nM0.5, 1, 2, 4, 8, 24 hoursTime-dependent decrease[1]
PI3K/AKT Pathway

The PI3K/AKT pathway is another key signaling cascade downstream of FGFR4, playing a crucial role in cell survival and apoptosis resistance.[5][6] The activation of FGFR4 leads to the phosphorylation and activation of AKT. While the direct downstream signaling of FGFR4 involves the FRS2 adaptor protein which can activate the PI3K/AKT pathway, publicly available data specifically quantifying the effect of this compound on AKT phosphorylation is limited.[5] However, given that this compound effectively inhibits FGFR4, it is highly probable that it also leads to a reduction in AKT phosphorylation.

Regulation of CYP7A1 Expression

A key pharmacodynamic biomarker of FGFR4 inhibition is the expression of Cholesterol 7α-hydroxylase (CYP7A1), a critical enzyme in bile acid synthesis. The FGF19-FGFR4 signaling pathway normally suppresses CYP7A1 expression. Inhibition of this pathway by this compound leads to a dose-dependent increase in CYP7A1 mRNA levels.[1][7]

Quantitative Data: Effect of this compound on CYP7A1 mRNA Levels in Hep3B Cells

This compound Dose (in vivo)Incubation TimeCYP7A1 mRNA Level Change
Single Dose4 hoursPeak increase in expression[7]
Repeat DosesTime-dependentSustained increase in expression[7]
Induction of Apoptosis

By inhibiting pro-survival signaling pathways, this compound promotes apoptosis in cancer cells. This has been demonstrated through the activation of key apoptotic markers, caspase-3 and caspase-7.[1] Treatment of Hep3B cells with this compound results in a robust, concentration-dependent activation of caspase-3/7.[1]

Signaling Pathway and Experimental Workflow Diagrams

FGFR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis H3B_6527 This compound H3B_6527->FGFR4 Inhibits

Caption: FGFR4 downstream signaling pathways modulated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Hep3B Hep3B Cell Culture Treatment This compound Treatment (Dose & Time Course) Hep3B->Treatment Lysate Cell Lysis Treatment->Lysate RNA_Extraction RNA Extraction Treatment->RNA_Extraction Caspase_Assay Caspase-3/7 Assay Treatment->Caspase_Assay Western_Blot Western Blot (pERK, pAKT) Lysate->Western_Blot qPCR RT-qPCR (CYP7A1) RNA_Extraction->qPCR

Caption: General experimental workflow for studying this compound effects.

Key Experimental Protocols

Western Blot for Phosphorylated ERK1/2
  • Cell Line: Hep3B hepatocellular carcinoma cells.

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 100, 1000 nM) for 1 hour, or at fixed concentrations (e.g., 100 and 300 nM) for different durations (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[1][4]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 (as a loading control). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for CYP7A1 mRNA Expression
  • Cell Line: Hep3B cells.

  • Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen), and cDNA is synthesized using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes specific for CYP7A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method.

Caspase-3/7 Apoptosis Assay
  • Cell Seeding: Hep3B cells are seeded in a 96-well plate.

  • Treatment: Cells are treated with a dose range of this compound for a specified duration (e.g., 72 hours).

  • Assay Procedure: A luminogenic caspase-3/7 substrate is added to the wells. The substrate is cleaved by active caspase-3/7, generating a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of caspase-3/7 activity and, consequently, the level of apoptosis.

Conclusion

This compound is a selective FGFR4 inhibitor that effectively disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Its inhibitory action on the MAPK pathway, evidenced by the reduction in pERK1/2, and its modulation of the pharmacodynamic biomarker CYP7A1, are well-documented. Furthermore, this compound's ability to induce apoptosis underscores its therapeutic potential. While its impact on the PI3K/AKT pathway is inferred, further direct experimental validation would provide a more complete picture of its mechanism of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent.

References

An In-Depth Technical Guide on the H3B-6527 and KLB Co-receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H3B-6527, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and its interaction within the context of the FGFR4/β-Klotho (KLB) co-receptor complex. This document details the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction

This compound is an orally bioavailable, potent, and selective covalent inhibitor of FGFR4.[1][2] The activation of the FGFR4 signaling pathway, often driven by its ligand Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[3][4] The formation of a complex between FGF19, FGFR4, and the co-receptor β-Klotho (KLB) is essential for signal transduction.[3][5] this compound targets this pathway by specifically binding to and inhibiting the kinase activity of FGFR4, thereby preventing downstream signaling and inhibiting tumor cell proliferation.[2]

Mechanism of Action: Targeting the FGF19-FGFR4-KLB Axis

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and has been implicated in the pathogenesis of HCC.[5] The binding of FGF19 to FGFR4 is critically dependent on the presence of the single-pass transmembrane protein, β-Klotho (KLB), which acts as a co-receptor, enhancing the affinity of FGF19 for FGFR4.[3] Upon formation of the FGF19-FGFR4-KLB ternary complex, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[3]

This compound exerts its therapeutic effect by covalently binding to a unique cysteine residue (Cys552) within the ATP-binding pocket of the FGFR4 kinase domain.[5] This irreversible binding effectively blocks the kinase activity of FGFR4, thereby inhibiting the downstream signaling pathways that contribute to tumor growth. While this compound directly targets FGFR4, its efficacy is intrinsically linked to the KLB-dependent activation of the receptor. The direct interaction of this compound with the KLB co-receptor itself has not been explicitly detailed in available literature; its mechanism is understood as the inhibition of the kinase partner within the functional receptor complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. FGFR4
FGFR4 <1.2 -
FGFR1320>250-fold
FGFR21290>1000-fold
FGFR31060>800-fold
TAOK2690-
JNK2>10000-
CSF1R>10000-

Source:[1]

Table 2: Clinical Pharmacokinetics of this compound (1000 mg, fasted)

ParameterValue
Time to maximum concentration (tmax) ~2-3 hours
Terminal half-life (t1/2) ~4-5 hours

Source:[6]

Table 3: Clinical Efficacy of this compound in Advanced Hepatocellular Carcinoma (Phase I)

ParameterValue
Recommended Phase 2 Dose (RP2D) 1000 mg once daily
Objective Response Rate (ORR) Two partial responses in 17 patients
Stable Disease (SD) Seven patients with stable disease for ≥ 5 months

Source:[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FGF19_FGFR4_KLB_Signaling_Pathway FGF19-FGFR4-KLB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB KLB KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibits

FGF19-FGFR4-KLB Signaling Pathway and this compound Inhibition.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow for this compound cluster_assays Cell-Based Assays cluster_biochemical Biochemical Assay cell_culture HCC Cell Lines (e.g., Hep3B) treatment Treat with this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) treatment->apoptosis_assay western_blot Western Blot for pERK treatment->western_blot kinase_assay In Vitro Kinase Assay (Recombinant FGFR4) ic50 Determine IC50 kinase_assay->ic50

Workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro FGFR Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against FGFR4.

  • Reagents and Materials:

    • Recombinant human FGFR4 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP.

    • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • This compound serial dilutions.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the recombinant FGFR4 kinase to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.[8]

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.[9]

  • Reagents and Materials:

    • HCC cell lines (e.g., Hep3B).

    • Complete cell culture medium.

    • This compound serial dilutions.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Opaque-walled 96-well plates.

  • Procedure:

    • Seed HCC cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Caspase-3/7 Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures caspase-3 and -7 activities as an indicator of apoptosis.[10]

  • Reagents and Materials:

    • HCC cell lines.

    • Complete cell culture medium.

    • This compound serial dilutions.

    • Caspase-Glo® 3/7 Assay kit.

    • Opaque-walled 96-well plates.

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

    • Treat cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time to induce apoptosis.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent in a volume equal to the cell culture medium in each well.

    • Mix the contents gently by orbital shaking.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Phospho-ERK (pERK)

This protocol is for detecting the phosphorylation status of ERK, a downstream effector of the FGFR4 pathway.[11]

  • Reagents and Materials:

    • HCC cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (anti-pERK1/2, anti-total ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Treat cultured HCC cells with this compound for various times and concentrations.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[12][13]

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • HCC cell line (e.g., Hep3B).

    • Matrigel (optional).

    • This compound formulation for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant HCC cells, optionally mixed with Matrigel, into the flank of the mice.

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., twice daily). Administer vehicle to the control group.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Conclusion

This compound is a highly selective and potent covalent inhibitor of FGFR4, a key driver of a subset of hepatocellular carcinomas. Its mechanism of action is centered on the inhibition of the FGFR4 kinase within the FGF19-FGFR4-KLB signaling complex. The preclinical and early clinical data demonstrate promising anti-tumor activity and a manageable safety profile, supporting its further development as a targeted therapy for patients with FGF19-driven HCC. The provided experimental protocols offer a foundation for researchers to further investigate the activity and mechanism of this compound and similar FGFR4 inhibitors.

References

Investigating H3B-6527 in FGF19-Amplified Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor 19 (FGF19) and its receptor, fibroblast growth factor receptor 4 (FGFR4), have emerged as a critical signaling axis in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[1][2][3] Amplification of the FGF19 gene leads to the overexpression and secretion of FGF19, which in turn hyperactivates FGFR4, a receptor tyrosine kinase.[1] This aberrant signaling cascade drives tumor cell proliferation and survival, making the FGF19-FGFR4 pathway a compelling target for therapeutic intervention.[1][2][3][4] H3B-6527 is a potent and highly selective covalent inhibitor of FGFR4, designed to specifically target cancers driven by FGF19 amplification.[2][3][4] This technical guide provides an in-depth overview of the preclinical and clinical investigation of this compound, with a focus on quantitative data, experimental methodologies, and key signaling and experimental workflows.

Mechanism of Action of this compound

This compound is a first-in-class, orally bioavailable, selective covalent inhibitor of FGFR4.[2][3] It irreversibly binds to a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[4] This targeted inhibition blocks the downstream signaling cascade, thereby suppressing tumor growth in FGF19-driven cancer models. Biochemical and cellular assays have demonstrated that this compound is over 300-fold more selective for FGFR4 compared to other FGFR isoforms, minimizing off-target toxicities associated with pan-FGFR inhibitors.[4]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and is implicated in liver regeneration. However, in the context of FGF19-amplified cancers, its constitutive activation promotes tumorigenesis. The binding of FGF19 to the FGFR4/β-klotho complex on the cell surface induces receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. These pathways are central to cell proliferation, survival, and differentiation.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 P BetaKlotho β-Klotho BetaKlotho->FGFR4 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation H3B6527 This compound H3B6527->FGFR4 Inhibits Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment cluster_treatment Treatment cluster_dose_escalation Part 1: Dose Escalation (3+3 Design) cluster_dose_expansion Part 2: Dose Expansion cluster_assessment Assessment Screening Advanced HCC or ICC Progressed on >=1 prior therapy ECOG PS 0-1 Adequate organ function Enrollment Informed Consent Baseline Assessments Screening->Enrollment DoseEscalation This compound Oral QD (300-1400 mg) Regardless of FGF19 status Enrollment->DoseEscalation RP2D Determine MTD/RP2D (1000 mg QD) DoseEscalation->RP2D Assessment Safety (AEs) Pharmacokinetics Pharmacodynamics Tumor Response (RECIST 1.1) DoseEscalation->Assessment DoseExpansion This compound at RP2D (1000 mg QD) FGF19+ tumors (mRNA) RP2D->DoseExpansion DoseExpansion->Assessment PDX_Workflow cluster_establishment PDX Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis TumorImplant Implant patient tumor fragments subcutaneously into immunocompromised mice TumorGrowth Monitor tumor growth TumorImplant->TumorGrowth Passaging Passage tumors to expand the cohort TumorGrowth->Passaging Randomization Randomize mice with established tumors into treatment groups Passaging->Randomization Treatment Administer this compound (PO) or vehicle control daily Randomization->Treatment TumorMeasurement Measure tumor volume (e.g., twice weekly) Treatment->TumorMeasurement BodyWeight Monitor body weight (toxicity assessment) Treatment->BodyWeight Endpoint Euthanize mice at endpoint (e.g., tumor size limit) TumorMeasurement->Endpoint Analysis Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC) Endpoint->Analysis

References

Methodological & Application

H3B-6527 In Vitro Assay Protocol for Hepatocellular Carcinoma (HCC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) cases, making this compound a promising therapeutic agent for this patient population. In vitro studies have demonstrated that this compound effectively inhibits FGFR4 signaling, leading to decreased cell proliferation and increased apoptosis in FGF19-driven HCC cell lines. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in HCC cell lines.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency and efficacy of this compound in relevant HCC cell line models.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Notes
FGFR4Cell-free kinase assay<1.2Highly potent inhibition of the target kinase.
FGFR1Cell-free kinase assay320Over 250-fold selectivity for FGFR4 over FGFR1.
FGFR2Cell-free kinase assay1,290Demonstrates high selectivity for FGFR4.
FGFR3Cell-free kinase assay1,060High selectivity against other FGFR family members.
TAOK2Cell-free kinase assay690Minimal off-target activity.
JNK2Cell-free kinase assay>10,000Negligible inhibition of this kinase.
CSF1RCell-free kinase assay>10,000No significant inhibition observed.

Table 2: In Vitro Efficacy of this compound in HCC Cell Lines

Cell LineAssay TypeEndpointValue (nM)Incubation Time
Hep3BCell ViabilityGI502572 hours
Panel of 40 HCC cell linesCell ViabilityGI50VariesNot Specified

Experimental Protocols

Cell Culture
  • Cell Line: Hep3B (or other FGF19-expressing HCC cell line)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (ATP-Based)

This protocol is based on the use of a luminescent ATP-based assay such as CellTiter-Glo®.

  • Objective: To determine the half-maximal growth inhibition (GI50) of this compound in HCC cells.

  • Materials:

    • Hep3B cells

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • 96-well, opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed Hep3B cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol utilizes a luminescent caspase-3/7 activity assay, such as Caspase-Glo® 3/7.

  • Objective: To measure the induction of apoptosis by this compound in HCC cells.

  • Materials:

    • Hep3B cells

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • 96-well, opaque-walled, clear-bottom plates

    • Caspase-Glo® 3/7 Assay kit

    • Luminometer

  • Procedure:

    • Seed 10,000 Hep3B cells per well in 90 µL of complete culture medium in a 96-well, opaque-walled, clear-bottom plate.

    • Incubate overnight to allow for cell attachment.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) by adding 10 µL of the compound solution.

    • Incubate for 24 to 72 hours.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 30 minutes, protected from light.

    • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Western Blot for Phospho-ERK Inhibition
  • Objective: To assess the inhibition of FGFR4 downstream signaling by measuring the levels of phosphorylated ERK1/2.

  • Materials:

    • Hep3B cells

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10, 100, 300 nM) for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). A 1-hour treatment is often sufficient to observe maximal inhibition of pERK1/2.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize pERK levels to total ERK and the loading control.

Mandatory Visualizations

H3B_6527_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_complex FGF19->FGFR4_complex FGFR4 FGFR4 FGFR4->FGFR4_complex Beta-Klotho Beta-Klotho Beta-Klotho->FGFR4_complex FRS2 FRS2 FGFR4_complex->FRS2 Phosphorylation This compound This compound This compound->FGFR4 Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed HCC Cells (e.g., Hep3B) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with this compound (Dose-Response) Incubate_24h->Treat Viability Cell Viability (CellTiter-Glo®) 72h Treat->Viability Apoptosis Apoptosis (Caspase-Glo® 3/7) 24-72h Treat->Apoptosis Western Western Blot (pERK) 0.5-24h Treat->Western Analysis Calculate GI50, Measure Luminescence, Quantify Protein Levels Viability->Analysis Apoptosis->Analysis Western->Analysis

Caption: Workflow for in vitro evaluation of this compound in HCC cells.

Determining the Potency of H3B-6527 in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-6527 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other cancers. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The provided information is intended to guide researchers in accurately assessing the in vitro efficacy of this compound.

Introduction

The FGF19-FGFR4 signaling pathway plays a crucial role in the proliferation and survival of certain cancer cells, particularly in HCC where FGF19 is often amplified. This compound has been developed to specifically target FGFR4, thereby inhibiting downstream signaling cascades and inducing apoptosis in FGFR4-dependent cancer cells.[1] The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating the potency of this compound. This document outlines the methodologies to determine the IC50 of this compound and presents known activity data in various cancer cell lines.

Data Presentation

This compound Kinase Inhibitory Activity

This compound demonstrates high selectivity for FGFR4 over other kinases. The table below summarizes the IC50 values of this compound against a panel of kinases, highlighting its potent and specific inhibitory profile.

KinaseIC50 (nM)
FGFR4 <1.2
FGFR1320
FGFR21,290
FGFR31,060
TAOK2690
JNK2>10,000
CSF1R>10,000

Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from Selleck Chemicals.[1]

This compound Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effect of this compound has been evaluated in a wide range of cancer cell lines, with the GI50 (concentration for 50% growth inhibition) being a key metric. Below is a summary of this compound's activity in various hepatocellular carcinoma (HCC) cell lines. A study involving a panel of 40 HCC cell lines demonstrated that FGF19 expression is a predictive biomarker for this compound sensitivity.[2][3][4]

Cell LineCancer TypeGI50 (nM)
Hep3BHepatocellular Carcinoma8.5[5][6] - 25[5]
Additional 39 HCC Cell Lines Hepatocellular CarcinomaSee original publication for details[2]

Table 2: GI50 values of this compound in selected cancer cell lines. Further details on the GI50 values for the panel of 40 HCC cell lines can be found in the cited literature.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for determining the IC50 of this compound, the following diagrams are provided.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation H3B_6527 This compound H3B_6527->FGFR4_KLB Inhibits

FGFR4 Signaling Pathway Inhibition by this compound.

IC50_Determination_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well plates start->cell_culture drug_treatment 2. Treat cells with serial dilutions of this compound cell_culture->drug_treatment incubation 3. Incubate for a defined period (e.g., 72h) drug_treatment->incubation viability_assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay read_plate 5. Measure Absorbance or Luminescence viability_assay->read_plate data_analysis 6. Data Analysis: Normalize to control, plot dose-response curve read_plate->data_analysis ic50_calc 7. Calculate IC50 value using non-linear regression data_analysis->ic50_calc end End ic50_calc->end

References

Application Notes and Protocols for H3B-6527 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of H3B-6527, a selective FGFR4 inhibitor, in preclinical in vivo xenograft models of hepatocellular carcinoma (HCC).

Introduction

This compound is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of HCCs, making this compound a promising therapeutic agent for this patient population. These protocols are designed to guide researchers in conducting in vivo xenograft studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action

This compound selectively and irreversibly binds to FGFR4, inhibiting its kinase activity. This leads to the downregulation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis in FGFR4-dependent cancer cells[1][2][3].

Signaling Pathway Diagram

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K This compound This compound This compound->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and xenograft models used in preclinical studies of this compound.

Parameter Details Reference
Drug This compound
Formulation 0.5% methylcellulose and 0.2% Tween 80 in sterile water
Administration Oral gavage (PO)
Animal Model BALB/c nude mice (female, 5-6 weeks old)
Xenograft Model Cell Line/Tumor Type Dosage (mg/kg) Dosing Schedule Observed Effect
Cell Line-DerivedHep3B (HCC)30, 100, 300Twice Daily (BID)Dose-dependent tumor growth inhibition and regression at 100 and 300 mg/kg
Cell Line-DerivedJHH-7 (HCC)500Once Daily (QD)Tumor regression when combined with a CDK4/6 inhibitor
Patient-DerivedHCC PDX500Once Daily (QD)Tumor regression in FGF19-amplified models

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol: Hep3B

This protocol details the establishment of a subcutaneous Hep3B xenograft model.

Materials:

  • Hep3B cells (ATCC® HB-8064™)

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female BALB/c nude mice (5-6 weeks old)

  • This compound

  • Vehicle control (0.5% methylcellulose, 0.2% Tween 80 in sterile water)

Procedure:

  • Cell Culture: Culture Hep3B cells according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 Hep3B cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Treatment Initiation:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally according to the desired dosage and schedule.

  • Endpoint:

    • Continue treatment and tumor monitoring for the duration of the study.

    • Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive morbidity are observed.

    • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

Patient-Derived Xenograft (PDX) Model Protocol: Hepatocellular Carcinoma

This protocol provides a general guideline for establishing HCC PDX models.

Materials:

  • Freshly resected human HCC tumor tissue

  • Sterile transport medium (e.g., RPMI-1640 with antibiotics)

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Surgical instruments

  • This compound

  • Vehicle control

Procedure:

  • Tissue Acquisition: Obtain fresh HCC tumor tissue from surgical resection under sterile conditions. The tissue should be placed in transport medium on ice and processed as soon as possible (ideally within 2-4 hours).

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.

    • Remove any necrotic or non-tumorous tissue.

    • Cut the tumor into small fragments (approximately 3x3 mm).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Make a small incision in the skin on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket.

    • Implant one tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth. This can take several weeks to months.

    • Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • The tumor can then be passaged into new cohorts of mice for expansion and subsequent efficacy studies.

  • Efficacy Study:

    • Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups.

    • Initiate treatment with this compound or vehicle control as described in the CDX protocol.

    • Monitor tumor growth and animal health throughout the study.

Experimental Workflow Diagram

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cell Culture / PDX Tissue Prep Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment This compound / Vehicle Administration Randomization->Treatment Treatment->Tumor_Monitoring Endpoint Study Endpoint Treatment->Endpoint Data_Analysis Data Collection & Analysis Endpoint->Data_Analysis

Caption: General workflow for in vivo xenograft studies with this compound.

References

H3B-6527: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a potent, orally active, and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.[3][4][5] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, intended to aid researchers in investigating its therapeutic potential.

This compound's mechanism of action involves specifically binding to and blocking FGFR4, which in turn prevents its activation and inhibits downstream signaling pathways.[6][7][8] This leads to an inhibition of cell proliferation in tumor cells that overexpress FGFR4.[6][7][8]

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)Selectivity vs FGFR4
FGFR4 <1.2 -
FGFR1320>250-fold
FGFR21,290>1,000-fold
FGFR31,060>880-fold
TAOK2690>575-fold
JNK2>10,000>8,333-fold
CSF1R>10,000>8,333-fold

Source:[1]

Cellular Activity in FGF19-Amplified HCC Cell Lines
Cell LineAssayMetricValue
Hep3BCell ViabilityGI5025 nM
40 HCC Cell LinesCell ViabilityGI50Correlation with FGF19 expression

Source:[2][3][9]

Signaling Pathway

The FGF19-FGFR4 signaling pathway is a key driver in certain types of hepatocellular carcinoma. This compound acts by selectively inhibiting FGFR4, thereby blocking this oncogenic signaling cascade.

FGF19_FGFR4_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho KLB->FGFR4 Co-receptor FGF19 FGF19 FGF19->FGFR4 Binds GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibits

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, fresh

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a stock solution of this compound in fresh DMSO. A recommended stock concentration is 10 mM or 50 mg/mL.[1]

    • Note: Moisture-absorbing DMSO can reduce solubility.[1]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent cancer cell lines with this compound.

cell_culture_workflow A 1. Seed Cells Plate cells in appropriate density and allow to adhere overnight. B 2. Prepare Working Solutions Dilute this compound stock solution in culture medium to desired final concentrations. A->B C 3. Treat Cells Remove old medium and replace with medium containing this compound or vehicle control. B->C D 4. Incubate Incubate cells for the desired duration (e.g., 24, 48, 72 hours). C->D E 5. Assay Perform downstream assays (e.g., viability, apoptosis, western blot). D->E

Caption: General workflow for this compound cell culture experiments.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Cell Treatment: Carefully remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 0.5 to 72 hours), depending on the specific assay. For example, inhibition of pERK1/2 can be observed as early as 1 hour, while effects on cell viability (GI50) are typically measured after 72 hours.[1][2]

  • Downstream Analysis: Following incubation, proceed with the planned cellular or molecular assays.

Cell Viability Assay (Example: ATP-based)

Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound.

Procedure:

  • Seed cells (e.g., Hep3B) in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) as described in the general protocol.

  • Incubate the cells for 72 hours.[2]

  • Perform an ATP-based cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control cells and plot a dose-response curve to calculate the GI50 value.

Western Blot Analysis for Phospho-ERK1/2

Objective: To assess the inhibition of FGFR4 downstream signaling by this compound.

Procedure:

  • Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 300 nM) for a short duration (e.g., 0.5, 1, 2, 4, 8, or 24 hours).[1] A 1-hour treatment is often sufficient to observe maximal inhibition of pERK1/2.[2]

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

Gene Expression Analysis of CYP7A1

Objective: To measure a pharmacodynamic marker of FGFR4 inhibition.

Procedure:

  • Treat Hep3B cells with this compound (e.g., 1 nM to 1000 nM) for 24 hours.[2][3]

  • Isolate total RNA from the cells.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for CYP7A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative expression of CYP7A1, which is expected to increase upon FGFR4 inhibition.[2]

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Detection of pERK1/2 Inhibition by H3B-6527 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H3B-6527 is an orally active, potent, and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The activation of the FGF19-FGFR4 signaling axis is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[3][5] this compound specifically blocks FGFR4, leading to the inhibition of this pathway and a subsequent reduction in the phosphorylation of ERK1/2 (pERK1/2).[1][3][6] This document provides a detailed protocol for assessing the pharmacodynamic effects of this compound by measuring the levels of pERK1/2 (Thr202/Tyr204) using the Western blot technique.

Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism by which this compound inhibits the FGFR4 signaling pathway, ultimately leading to a decrease in ERK1/2 phosphorylation.

H3B6527_Pathway cluster_cytoplasm Cytoplasm FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB KLB GRB2 GRB2 FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes FGF19 FGF19 Ligand FGF19->FGFR4 Binds H3B6527 This compound H3B6527->FGFR4 Inhibits

Caption: this compound mechanism of action on the FGFR4-ERK pathway.

Experimental Protocols

This section details the complete workflow for treating cells with this compound and subsequently analyzing pERK1/2 levels via Western blot.

Experimental Workflow Overview

WB_Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (e.g., 100-300 nM for 0.5-24h) A->B Re-Detect C 3. Cell Lysis (with Phosphatase/Protease Inhibitors) B->C Re-Detect D 4. Protein Quantification (BCA Assay) C->D Re-Detect E 5. SDS-PAGE D->E Re-Detect F 6. Protein Transfer (PVDF Membrane) E->F Re-Detect G 7. Immunoblotting (Blocking, Primary/Secondary Antibodies) F->G Re-Detect H 8. Signal Detection (ECL) G->H Re-Detect I 9. Membrane Stripping H->I Re-Detect K 11. Data Analysis (Normalize pERK to Total ERK) H->K J 10. Re-probing for Total ERK1/2 I->J Re-Detect J->H Re-Detect J->H

Caption: Western blot workflow for pERK1/2 analysis post-H3B-6527 treatment.

Detailed Methodology

1. Cell Culture and this compound Treatment

  • Culture cells (e.g., Hep3B, a human HCC cell line) in appropriate media and conditions until they reach 70-80% confluency.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Optional: If basal pERK1/2 levels are low, serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with desired concentrations of this compound (e.g., 100 nM, 300 nM) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[1][3] Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction

Critical Note: To preserve protein phosphorylation, all steps must be performed on ice using ice-cold buffers.[7][8]

  • Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[7][9][10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[9][11]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading (e.g., 2 µg/µL).

4. SDS-PAGE and Electrotransfer

  • Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer.[9]

  • Boil the samples at 95-100°C for 5-10 minutes.[9]

  • Load the samples and a molecular weight marker onto a 4-12% SDS-PAGE gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.[9][12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the transfer apparatus manufacturer's protocol.[9]

5. Immunoblotting for pERK1/2

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA in TBST). Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7][10]

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 (Thr202/Tyr204) antibody, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9][12]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

6. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[12]

7. Membrane Stripping and Re-probing for Total ERK1/2

  • To normalize the pERK1/2 signal to the total amount of ERK protein, the same membrane must be re-probed.[9][12]

  • Wash the membrane briefly in TBST, then incubate in a mild stripping buffer for 10-15 minutes at room temperature.

  • Wash the membrane thoroughly (3 x 10 minutes) with TBST to remove all traces of the stripping buffer.

  • Repeat the immunoblotting process starting from the Blocking step (Section 5, Step 1), but using an anti-total ERK1/2 antibody as the primary antibody.

8. Data Analysis

  • Quantify the band intensities for pERK1/2 and total ERK1/2 for each sample using densitometry software.[9]

  • For each sample, calculate the normalized pERK1/2 level by dividing the pERK1/2 band intensity by the corresponding total ERK1/2 band intensity.

  • Compare the normalized pERK1/2 values across the different treatment conditions to determine the effect of this compound.

Data Presentation Tables

Table 1: Reagent and Buffer Compositions
Reagent/BufferCompositionKey Considerations
RIPA Lysis Buffer 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1mM EDTAAdd protease and phosphatase inhibitor cocktails immediately before use. Keep on ice.[7][9]
TBST (Wash Buffer) 20mM Tris-HCl (pH 7.5), 150mM NaCl, 0.1% Tween-20Use for all wash steps to reduce background.
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBSTAvoid using non-fat dry milk to prevent high background from casein.[7][10]
Stripping Buffer (Mild) 1.5% Glycine, 0.1% SDS, 1% Tween-20, pH adjusted to 2.2Ensures removal of antibodies without significant protein loss.[12]
Table 2: Recommended Antibody Dilutions and Incubation Conditions
AntibodyHost SpeciesDilution RangeDiluentIncubation
Anti-phospho-ERK1/2 (Thr202/Tyr204) Rabbit1:1000 - 1:20005% BSA in TBSTOvernight at 4°C[9]
Anti-total ERK1/2 Rabbit/Mouse1:10005% BSA in TBST2 hours at RT or Overnight at 4°C[13]
Anti-Rabbit IgG (HRP-linked) Goat/Donkey1:5000 - 1:10,0005% BSA in TBST1 hour at Room Temp[9][12]
Table 3: Example this compound Treatment Conditions for Hep3B Cells
ConditionThis compound Conc.Incubation TimePurpose
Vehicle Control 0 nM (DMSO)1 hourBaseline pERK1/2 level
Dose-Response 10, 30, 100, 300, 1000 nM1 hourDetermine dose-dependent inhibition[2]
Time-Course 100 nM0.5, 1, 2, 4, 8, 24 hoursCharacterize the duration of inhibition[1][3]

References

Application Note: CYP7A1 Expression Assay for Measuring H3B-6527 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H3B-6527 is a highly selective and potent covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The FGF19-FGFR4 signaling axis is a critical regulator of bile acid homeostasis and has been identified as an oncogenic driver in a subset of hepatocellular carcinomas (HCC)[2][3][4]. The primary ligand for FGFR4, FGF19, is produced in the intestine in response to bile acids. Upon binding to FGFR4 on the surface of hepatocytes, FGF19 initiates a signaling cascade that leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1)[5][6][7]. CYP7A1 is the rate-limiting enzyme in the classical bile acid synthesis pathway, converting cholesterol into bile acids[8].

Inhibition of FGFR4 by this compound blocks this repressive signal, resulting in a compensatory upregulation of CYP7A1 expression[9]. This direct molecular consequence of FGFR4 inhibition makes the quantification of CYP7A1 mRNA or protein levels a robust and reliable pharmacodynamic biomarker for assessing the target engagement of this compound in both preclinical and clinical settings. This application note provides detailed protocols for measuring this compound-induced changes in CYP7A1 expression in a relevant HCC cell line.

Biological Principle: The FGF19-FGFR4-CYP7A1 Signaling Pathway

Under normal physiological conditions, FGF19 secreted from the ileum travels to the liver and binds to the FGFR4/β-Klotho co-receptor complex on hepatocytes. This binding event activates the FGFR4 kinase domain, triggering downstream signaling pathways, including the RAS-MAPK/ERK pathway[5][6]. This signaling cascade ultimately leads to the transcriptional repression of the CYP7A1 gene, thus reducing bile acid synthesis in a negative feedback loop.

In FGF19-driven HCC, this pathway is often aberrantly activated, promoting tumor cell proliferation and survival[2][10]. This compound selectively and covalently binds to FGFR4, inhibiting its kinase activity. This blockade prevents downstream signaling, thereby lifting the repression on the CYP7A1 gene and leading to a measurable increase in its expression.

FGF19_FGFR4_CYP7A1_Pathway cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., FRS2, ERK) FGFR4->Downstream Activates CYP7A1_Gene CYP7A1 Gene Downstream->CYP7A1_Gene Represses Transcription CYP7A1_mRNA CYP7A1 mRNA CYP7A1_Gene->CYP7A1_mRNA Transcription H3B6527 This compound H3B6527->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and this compound mechanism of action.

Experimental Workflow

The general workflow for assessing this compound target engagement involves treating a suitable cancer cell line, such as Hep3B, with the compound, followed by sample collection and analysis of CYP7A1 expression at the mRNA or protein level.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Seed Hep3B Cells treat Treat cells with this compound (Dose-response & time-course) start->treat collect Harvest Cells treat->collect rna_extraction RNA Isolation collect->rna_extraction protein_extraction Protein Lysis collect->protein_extraction qpcr qpcr rna_extraction->qpcr western Western Blot for CYP7A1 Protein protein_extraction->western elisa ELISA for CYP7A1 Protein protein_extraction->elisa q q pcr qRT-PCR for CYP7A1 mRNA analysis Data Analysis: Calculate Fold Change in CYP7A1 Expression western->analysis elisa->analysis end End: Determine Target Engagement analysis->end qpcr->analysis

Caption: General experimental workflow for the CYP7A1 expression assay.

Data Summary

The following tables summarize quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound in HCC Cell Lines

Cell Line FGF19 Status This compound GI₅₀ (nM) Reference
Hep3B High Expression 10 - 100 [1][11]
Huh-7 Low Expression >10,000 [1]

| JHH-7 | High Expression | <100 |[11] |

Table 2: Pharmacodynamic Effect of this compound on CYP7A1 mRNA Expression in Hep3B Xenografts

Treatment Dose (mg/kg) Time Point Fold Change in CYP7A1 mRNA (vs. Vehicle) Reference
This compound 300 4 hours ~8-10 fold increase [9]
This compound 300 24 hours ~2-3 fold increase [9][11]

| Lenvatinib | 10 | 4 hours | No significant change |[9] |

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay Using Hep3B Cells

This protocol describes the treatment of the FGF19-expressing human HCC cell line Hep3B with this compound.

Materials:

  • Hep3B cells (ATCC® HB-8064™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 6-well or 12-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture Hep3B cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 0.5 x 10⁶ cells per well in 6-well plates (or 0.25 x 10⁶ cells in 12-well plates) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period. For CYP7A1 mRNA analysis, a time course of 4, 8, and 24 hours is recommended[1][9]. For protein analysis, a 24 to 48-hour incubation is appropriate.

  • Harvesting: After incubation, wash the cells once with cold PBS and proceed immediately to RNA or protein extraction.

Protocol 2: RNA Extraction and qRT-PCR for CYP7A1 mRNA Quantification

This protocol details the measurement of CYP7A1 gene expression using quantitative real-time PCR.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Nuclease-free water

  • Primers for human CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB)

    • CYP7A1 Forward Primer (example): 5'-AAGACCCAGCAGCAATATGG-3'

    • CYP7A1 Reverse Primer (example): 5'-GGTCCAGGCTCTTCAGACTG-3'

    • GAPDH Forward Primer (example): 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH Reverse Primer (example): 5'-GAAGATGGTGATGGGATTTC-3'

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the harvested cells directly in the well using the buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA. Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction, mix 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • qPCR Run: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of CYP7A1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Protocol 3: Protein Extraction and Western Blot for CYP7A1

This protocol allows for the semi-quantitative detection of CYP7A1 protein levels.

Materials:

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-CYP7A1 (e.g., from Santa Cruz Biotechnology or Abcam)

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-CYP7A1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the CYP7A1 band intensity to the loading control (GAPDH or β-actin).

Protocol 4: ELISA for CYP7A1 Protein Quantification

An ELISA provides a more quantitative measure of CYP7A1 protein levels compared to Western blotting.

Materials:

  • Human CYP7A1 ELISA Kit (e.g., from MyBioSource, Abbexa, or similar vendors)

  • Cell lysis buffer compatible with ELISA (non-denaturing)

  • Microplate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, but use a non-denaturing lysis buffer as recommended by the ELISA kit manufacturer[8].

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • ELISA Assay:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Typically, this involves adding a standardized amount of total protein from each sample to the wells of a microplate pre-coated with a CYP7A1 capture antibody.

    • A detection antibody is then added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve using the provided standards. Use the standard curve to calculate the concentration of CYP7A1 protein (e.g., in pg/mL) in each sample. Normalize the CYP7A1 concentration to the total protein concentration of the lysate (e.g., pg/mg total protein).

References

Application Note: Quantifying H3B-6527-Induced Apoptosis using a Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H3B-6527 is an orally bioavailable, potent, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling pathway is a key oncogenic driver in certain cancers, particularly in a subset of hepatocellular carcinoma (HCC).[3][4][5] Aberrant activation of this pathway promotes tumor cell proliferation, survival, and angiogenesis.[1][5] this compound has demonstrated promising clinical activity and a manageable safety profile in patients with advanced HCC.[6][7]

A critical mechanism by which targeted therapies like this compound exert their anti-tumor effects is through the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8]

This application note provides a detailed protocol for quantifying the pro-apoptotic activity of this compound in cancer cell lines by measuring the combined activity of Caspase-3 and Caspase-7.

Principle of the Assay

The Caspase-3/7 assay quantifies the activity of the primary executioner caspases in apoptosis. The most common methods utilize a luminogenic or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[8]

In a luminogenic assay (e.g., Caspase-Glo® 3/7), cleavage of the substrate liberates a luciferase substrate (aminoluciferin), which is then consumed by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[8][9] The intensity of this signal is directly proportional to the amount of active Caspase-3/7 in the sample, providing a quantitative measure of apoptosis.[10] This "add-mix-measure" format is simple, robust, and ideal for high-throughput screening in multiwell plates.[8]

This compound Signaling and Apoptosis Induction

The diagram below illustrates the proposed mechanism of this compound action.

H3B_6527_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) FGFR4->Downstream Activates Apoptosis Apoptotic Pathway FGFR4->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Suppresses H3B6527 This compound H3B6527->FGFR4 Inhibits ProCaspase Pro-Caspase-3/7 Apoptosis->ProCaspase Activates ActiveCaspase Active Caspase-3/7 ProCaspase->ActiveCaspase

Caption: this compound inhibits FGFR4 signaling to induce apoptosis.

Detailed Experimental Protocol

This protocol is adapted for a 96-well plate format using a luminescent-based Caspase-3/7 assay kit. Optimization may be required for different cell lines, plate formats, or assay reagents.

Materials and Reagents
  • Cell Line: FGFR4-expressing cancer cell line (e.g., Hep3B, Huh7 hepatocellular carcinoma cells).

  • Compound: this compound (Selleck Chemicals or equivalent).

  • Assay Kit: Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8091) or similar.

  • Culture Medium: Appropriate cell culture medium (e.g., MEM or DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Vehicle Control: DMSO.

  • Positive Control (optional): Staurosporine or another known apoptosis inducer.

  • Equipment:

    • Sterile 96-well, white-walled, clear-bottom tissue culture plates (for luminescence).

    • Standard cell culture incubator (37°C, 5% CO₂).

    • Plate-reading luminometer.

    • Multichannel pipette.

    • Plate shaker.

Experimental Workflow

Caption: Workflow for the this compound Caspase-3/7 apoptosis assay.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells to ~80% confluency. Harvest cells using standard trypsinization methods.

  • Perform a cell count and determine viability.

  • Dilute the cell suspension to the desired seeding density in fresh culture medium. A typical starting density is 5,000–20,000 cells per well in 100 µL of medium.[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well white-walled plate. Include wells for "cells + vehicle," "cells + compound," and "medium only" (blank) controls.

  • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Prepare these at 2x the final concentration.

  • Note: To maintain a consistent final DMSO concentration across all wells (typically ≤0.1%), prepare the vehicle control (DMSO) at the same dilution as the highest compound concentration.

  • Carefully remove the medium from the wells or add 100 µL of the 2x compound dilutions directly to the 100 µL of medium already in the wells. (The latter method is often preferred to avoid disturbing the cells).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.[11][12]

Day 4/5: Caspase-3/7 Assay

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8] Allow the reagent to equilibrate to room temperature before use.

  • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Place the plate on a plate shaker and mix at a low speed (300–500 rpm) for 30 seconds to ensure cell lysis and reagent mixing.[10]

  • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[10] Optimal incubation time may vary by cell type.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence value of the "medium only" blank wells from all other measurements.

  • Calculate the "Fold Change" in caspase activity for each treatment condition relative to the vehicle control using the following formula:

    • Fold Change = (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)

  • Plot the Fold Change in Caspase-3/7 activity against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to determine the EC₅₀ value, which represents the concentration of this compound that induces 50% of the maximal caspase activity.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Dose-Response Data for this compound in Hep3B Cells (48h Treatment)

This compound Conc. (nM)Avg. Luminescence (RLU)Std. DeviationFold Change vs. Vehicle
0 (Vehicle)15,2501,1501.0
1021,3501,8901.4
3045,7503,5503.0
100112,8508,9007.4
300241,00019,80015.8
1000364,50028,10023.9
3000372,10031,50024.4

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Key Assay Parameters and Recommendations

ParameterRecommendationRationale
Cell Line Hep3B or other FGF19/FGFR4-dependent lineEnsures the target pathway is active and relevant.[2]
Seeding Density 5,000 - 20,000 cells/wellPrevents overgrowth and ensures assay is in linear range.[10]
Treatment Time 24 - 72 hoursAllows sufficient time for drug action and apoptotic cascade.[11]
Reagent:Sample Ratio 1:1 (v/v)Ensures complete cell lysis and optimal enzyme activity.[8]
Incubation (Assay) 1 - 3 hours at Room TempAllows the luminescent signal to stabilize for consistent readings.[10]
Plate Type White, opaque-walledMinimizes well-to-well crosstalk for luminescent assays.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background luminescence Contamination of reagents; high autofluorescence from certain media.Use fresh, sterile reagents. Consider using a medium with low riboflavin content.[13]
Low signal or low fold-change Cell density too low; treatment time too short; cells are resistant; inactive compound.Optimize cell seeding density and treatment duration. Verify this compound activity and cell line sensitivity to FGFR4 inhibition.[11][12]
High variability between replicates Inconsistent cell seeding; pipette error; edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Signal decreases at high compound concentrations Widespread cell death and lysis before reagent addition, leading to loss of caspase enzyme.Perform a time-course experiment to capture peak caspase activity. Multiplex with a viability assay to correlate apoptosis with cell death.

References

Application Notes and Protocols: H3B-6527 and Palbociclib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and a template for the clinical study design of the combination therapy involving H3B-6527, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and palbociclib, a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor. This document is intended to guide researchers in designing and executing studies to evaluate the synergistic potential of this drug combination in relevant cancer models.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with limited therapeutic options for advanced stages.[1] The FGF19-FGFR4 signaling axis has been identified as a key driver in a subset of HCCs.[2][3][4] this compound is a potent and highly selective covalent inhibitor of FGFR4, which has shown preclinical and clinical activity in FGF19-driven HCC.[2][3][4][5] Palbociclib is a first-in-class inhibitor of CDK4/6, crucial for cell cycle progression from G1 to S phase.[6] By blocking the phosphorylation of the Retinoblastoma (Rb) protein, palbociclib induces G1 cell cycle arrest.[6] Preclinical evidence suggests that the co-administration of this compound and palbociclib can lead to enhanced anti-tumor efficacy, providing a strong rationale for combination studies.[7][8]

Mechanism of Action

This compound selectively and irreversibly binds to FGFR4, inhibiting its downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][5] Palbociclib targets the cyclin D-CDK4/6 complex, preventing the phosphorylation of Rb and thereby halting cell cycle progression.[6][9] The combination of these two agents targets two distinct but critical pathways in cancer cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Downstream Signaling Downstream Signaling FGFR4->Downstream Signaling Activates Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival Promotes Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Complexes with Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->FGFR4 Inhibits Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Dose Expansion Patient Screening Patient Screening Phase I Phase I Patient Screening->Phase I Enrollment Cohort 1 Cohort 1 Phase II Phase II Expansion Cohort Expansion Cohort Phase II->Expansion Cohort Endpoint Analysis Endpoint Analysis Cohort 2 Cohort 2 Cohort n Cohort n RP2D Determination RP2D Determination Cohort n->RP2D Determination RP2D Determination->Phase II Proceed with RP2D Expansion Cohort->Endpoint Analysis

References

Synergistic Antitumor Activity of H3B-6527 and Lenvatinib in Preclinical Models of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. H3B-6527 is a potent and selective covalent inhibitor of FGFR4. Lenvatinib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs) among other kinases, and is approved for the treatment of HCC. Preclinical studies have demonstrated a strong synergistic antitumor effect when combining this compound and lenvatinib in FGF19-driven HCC models. This document provides detailed application notes, quantitative data summaries, and experimental protocols based on these findings to guide further research.

The enhanced efficacy of the combination is primarily attributed to the cell non-autonomous activity of lenvatinib, which targets the tumor microenvironment through VEGFR inhibition, complementing the direct, cell-autonomous antitumor effects of this compound on FGFR4-dependent cancer cells.[1]

Signaling Pathway and Mechanism of Action

The combination of this compound and lenvatinib targets two critical pathways in HCC progression: the FGF19-FGFR4 signaling axis and the VEGF/VEGFR-mediated angiogenesis pathway.

FGF19_FGFR4_VEGFR_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell (Tumor Microenvironment) cluster_2 Synergistic Effect FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PI3K_Akt PI3K/Akt Pathway FRS2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation ReducedTumorGrowth Reduced Tumor Growth & Regression H3B_6527 This compound H3B_6527->FGFR4 Inhibits VEGF VEGF (secreted by tumor cells) VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits

Figure 1: Dual inhibition of FGFR4 and VEGFR pathways.

Quantitative Data Summary

The synergistic effect of this compound and lenvatinib has been quantified in both in vitro and in vivo HCC models.

In Vitro Efficacy

The growth inhibitory (GI50) concentrations for this compound and lenvatinib as single agents were determined in the FGF19-amplified Hep3B HCC cell line.

CompoundCell LineAssay TypeGI50 (nmol/L)Reference
This compoundHep3BATP-based viability8.5[2]
LenvatinibHep3BATP-based viability446[2]

In vitro combination studies in Hep3B cells showed weak additivity, suggesting the strong in vivo synergy is driven by effects on the tumor microenvironment.[2]

In Vivo Efficacy

Hep3B Xenograft Model

The combination of this compound and lenvatinib resulted in significant tumor regression in a Hep3B cell line xenograft model.

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI) on Day 21OutcomeReference
Vehicle--Tumor Growth[3]
This compound300 mg/kg, QD, PO92%Tumor Stasis[3]
Lenvatinib3 mg/kg, QD, PO43%Partial Inhibition[3]
Lenvatinib10 mg/kg, QD, PO64%Partial Inhibition[3]
This compound + Lenvatinib300 mg/kg QD + 3 mg/kg QD, PO104%Tumor Regression[3]
This compound + Lenvatinib300 mg/kg QD + 10 mg/kg QD, PO107%Tumor Regression[3]

(QD: Once daily; PO: Per os/oral administration)

Patient-Derived Xenograft (PDX) Models

The combination therapy also demonstrated enhanced efficacy in a panel of FGF19-overexpressing HCC PDX models.

PDX ModelThis compound ResponseLenvatinib ResponseCombination ResponseReference
HCC PDX 1ResponderResponderResponder[4]
HCC PDX 6ResponderNon-responderResponder[4]
HCC PDX 9ResponderNon-responderResponder[4]
HCC PDX 12Non-responderNon-responderResponder[4]
HCC PDX 26Non-responderNon-responderResponder[4]
HCC PDX 28Non-responderNon-responderResponder[4]

(Response = tumor stasis or regression)

Experimental Protocols

Detailed protocols for key experiments are provided below.

In Vitro Cell Viability Assay

This protocol is for determining the growth inhibitory effects of this compound and lenvatinib using an ATP-based luminescence assay.

Cell_Viability_Workflow start Start seed_cells Seed Hep3B cells (5,000 cells/well in 96-well plate) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of This compound and/or Lenvatinib incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_reagent Add ATP-based luminescence reagent (e.g., CellTiter-Glo®) incubate_72h->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence analyze_data Analyze data and calculate GI50 values read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for ATP-based cell viability assay.

Materials:

  • Hep3B HCC cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • This compound and Lenvatinib

  • ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Culture Hep3B cells in appropriate medium.

  • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and lenvatinib in culture medium.

  • Add the drug dilutions to the wells. For combination studies, create a dose-response matrix.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate and the ATP-based reagent to room temperature.

  • Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the concentration that inhibits cell growth by 50% (GI50) using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

This protocol describes the establishment of Hep3B xenografts in mice and the evaluation of the combination therapy.

Xenograft_Workflow start Start prepare_cells Prepare Hep3B cells (e.g., 1x10^6 cells in Matrigel) start->prepare_cells inject_cells Subcutaneously inject cells into flank of nude mice prepare_cells->inject_cells monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize_mice Randomize mice when tumors reach ~150 mm³ monitor_tumors->randomize_mice treat_mice Administer treatment daily via oral gavage: - Vehicle - this compound - Lenvatinib - Combination randomize_mice->treat_mice measure_tumors Measure tumor volume and body weight 2-3 times per week treat_mice->measure_tumors end_study End study after specified duration (e.g., 21 days) measure_tumors->end_study analyze_data Analyze tumor growth inhibition (TGI) end_study->analyze_data end End analyze_data->end

Figure 3: Workflow for in vivo xenograft study.

Materials:

  • Female nude mice (6-8 weeks old)

  • Hep3B HCC cell line

  • Matrigel

  • This compound

  • Lenvatinib

  • Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 for this compound)[3]

  • Calipers

  • Oral gavage needles

Procedure:

  • Harvest exponentially growing Hep3B cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1 x 107 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[3]

  • Monitor the mice for tumor growth.

  • When the mean tumor volume reaches approximately 120-200 mm³, randomize the mice into treatment groups (n=8 per group).[3]

  • Prepare the drug formulations. This compound can be formulated in 0.5% methylcellulose with 0.2% Tween 80.[3] Lenvatinib formulation should be prepared according to standard lab procedures.

  • Administer the treatments daily via oral gavage at the desired doses (e.g., this compound at 300 mg/kg, lenvatinib at 3 or 10 mg/kg).[3]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • Continue the treatment for the planned duration (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

Immunohistochemistry (IHC)

This protocol provides a general framework for IHC staining of tumor sections to assess angiogenesis (CD31) and proliferation (Ki-67).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-CD31, anti-Ki-67)

  • Secondary antibody detection system (e.g., HRP-conjugated)

  • DAB chromogen

  • Hematoxylin counterstain

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Procedure:

  • Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol.

  • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary antibody (anti-CD31 or anti-Ki-67) at the appropriate dilution overnight at 4°C.

  • Wash the slides and incubate with a biotinylated secondary antibody.

  • Wash and incubate with a streptavidin-HRP conjugate.

  • Develop the signal using a DAB chromogen solution.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the slides and mount with a coverslip.

  • Image the slides and quantify the staining (e.g., microvessel density for CD31, percentage of Ki-67 positive cells).

Western Blotting

This protocol is for analyzing the phosphorylation status of key proteins in the FGFR4 signaling pathway, such as FRS2.

Materials:

  • HCC cell lysates or tumor tissue homogenates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-pFRS2, anti-FRS2, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or homogenize tumor tissue in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pFRS2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total FRS2 and a loading control (e.g., actin) to ensure equal protein loading.

Conclusion

The combination of the selective FGFR4 inhibitor this compound and the multi-kinase inhibitor lenvatinib demonstrates significant synergistic antitumor activity in preclinical HCC models driven by FGF19-FGFR4 signaling. This synergy appears to be mediated by the dual targeting of tumor cell proliferation/survival and tumor microenvironment-dependent angiogenesis. The data and protocols presented here provide a valuable resource for researchers investigating this promising combination therapy for HCC.

References

Application Notes and Protocols for Establishing H3B-6527 Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is an orally bioavailable and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It has shown potential as a therapeutic agent in cancers driven by the FGF19-FGFR4 signaling axis, such as hepatocellular carcinoma (HCC).[2][3][4] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is crucial for developing effective second-line therapies and combination strategies. This document provides detailed protocols for establishing this compound resistant cell line models in vitro, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic approaches.

This compound: Mechanism of Action

This compound acts as a highly selective and potent inhibitor of FGFR4, a receptor tyrosine kinase.[1] The FGF19-FGFR4 signaling pathway, when aberrantly activated, plays a key role in the development and progression of certain cancers, particularly a subset of HCC.[2] this compound specifically and irreversibly binds to FGFR4, blocking its activation and downstream signaling. This inhibition leads to a decrease in cell proliferation and the induction of apoptosis in tumor cells that are dependent on the FGFR4 pathway for their growth and survival.[2]

Known Mechanisms of Resistance to this compound and other FGFR Inhibitors

The development of resistance to FGFR inhibitors, including this compound, can occur through various mechanisms. Understanding these is fundamental to designing experiments to study and overcome resistance. Key mechanisms include:

  • Gatekeeper Mutations: Mutations in the kinase domain of FGFR4 can prevent the binding of this compound. A notable example is the V550L mutation, which has been shown to confer resistance to this compound.[5][6] Gatekeeper mutations can destabilize the inactive conformation of the kinase, making it more active and less susceptible to inhibitor binding.[5][7][8]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR4 blockade. A primary example of this is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][9][10][11][12] Activation of EGFR and its downstream effectors, such as MAPK and PI3K/AKT, can sustain cell proliferation and survival even in the presence of FGFR4 inhibition.[10][13]

  • Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has been linked to drug resistance in various cancers.[14] This transition can lead to changes in cell morphology, motility, and signaling that contribute to reduced drug sensitivity.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Lines by Dose Escalation

This protocol describes a common method for generating drug-resistant cell lines by gradually exposing a parental cell line to increasing concentrations of this compound over an extended period.[15][16][17][18][19]

Materials:

  • Parental cancer cell line of interest (e.g., Huh7 for hepatocellular carcinoma)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks and plates

  • Cell counting equipment

  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo)

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[17]

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate stabilizes and is comparable to the parental cells in drug-free medium.

  • Dose Escalation:

    • Once the cells have adapted to the initial concentration, increase the concentration of this compound by approximately 1.5- to 2-fold.[15]

    • Monitor the cells closely. Initially, a significant portion of the cells may die. The surviving cells represent a more resistant population.

    • Allow the surviving cells to proliferate and reach approximately 80% confluency before the next passage.

    • Continue this stepwise increase in this compound concentration. If a high level of cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the subsequent step.[17]

    • This process can take several months to achieve a significantly resistant cell line (e.g., >10-fold increase in IC50).

  • Cryopreservation:

    • At each stage of successful adaptation to a higher drug concentration, it is crucial to freeze aliquots of the cells for future use and as a backup.

  • Characterization of the Resistant Phenotype:

    • Once a resistant cell line is established, confirm the level of resistance by determining the new IC50 of this compound and calculating the fold change compared to the parental cell line.[20]

    • Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (typically the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.

Protocol 2: Generation of this compound Resistant Cell Lines via Genetic Engineering

This protocol is for creating cell lines with specific resistance-conferring mutations, such as the FGFR4 V550L gatekeeper mutation.

Materials:

  • Parental cell line

  • Expression vector containing the cDNA for FGFR4 with the desired mutation (e.g., V550L)

  • Transfection reagent or viral transduction system

  • Selection antibiotic (e.g., puromycin, G418)

  • Western blotting reagents

  • DNA sequencing reagents

Procedure:

  • Vector Preparation:

    • Obtain or generate a mammalian expression vector containing the full-length cDNA of human FGFR4 with the V550L mutation.

  • Transfection/Transduction:

    • Transfect or transduce the parental cell line with the expression vector containing the mutant FGFR4.

    • Include a control group with an empty vector or a vector expressing wild-type FGFR4.

  • Selection of Stable Clones:

    • Select for stably transfected/transduced cells by culturing them in a medium containing the appropriate selection antibiotic.

  • Verification of Mutant Expression:

    • Confirm the expression of the mutant FGFR4 protein by Western blotting using an anti-FGFR4 antibody.

    • Verify the presence of the V550L mutation by sequencing the FGFR4 gene from the genomic DNA of the selected clones.

  • Characterization of Resistance:

    • Determine the IC50 of this compound in the mutant-expressing cell line and compare it to the parental and wild-type FGFR4-expressing cell lines to confirm the induction of resistance.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineThis compound IC50 (nM)Fold Resistance (Resistant/Parental)
Parental Huh750-
This compound Resistant Huh7 (Clone 1)75015
This compound Resistant Huh7 (Clone 2)120024
Parental RMS559100-
RMS559 with FGFR4 V550L>1000>10

Note: These are example values and will vary depending on the cell line and experimental conditions.

Table 2: Characterization of Parental vs. This compound Resistant Cell Lines
CharacteristicParental Cell LineThis compound Resistant Cell Line
Morphology e.g., Epithelial-likee.g., More mesenchymal, elongated
Proliferation Rate NormalMay be altered (slower or faster)
p-FGFR4 Levels (in presence of this compound) DecreasedMaintained or partially restored
p-EGFR Levels LowIncreased
p-AKT / p-ERK Levels (in presence of this compound) DecreasedMaintained or increased
FGFR4 Gene Sequence Wild-typeMay contain mutations (e.g., V550L)

Visualization of Key Pathways and Workflows

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR H3B_6527 This compound H3B_6527->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture Culture with increasing concentrations of this compound ic50->culture selection Select for resistant clones culture->selection characterization Characterize resistant phenotype (IC50, Western Blot, Sequencing) selection->characterization end This compound Resistant Cell Line Model characterization->end

Caption: Experimental workflow for generating this compound resistant cell lines.

Resistance_Mechanisms H3B_6527_Resistance This compound Resistance Gatekeeper FGFR4 Gatekeeper Mutations (e.g., V550L) H3B_6527_Resistance->Gatekeeper Bypass Bypass Pathway Activation (e.g., EGFR signaling) H3B_6527_Resistance->Bypass EMT Epithelial-to-Mesenchymal Transition (EMT) H3B_6527_Resistance->EMT Efflux Increased Drug Efflux H3B_6527_Resistance->Efflux

Caption: Major mechanisms contributing to this compound resistance.

References

Troubleshooting & Optimization

H3B-6527 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of H3B-6527 in DMSO. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in fresh DMSO is 50 mg/mL, which corresponds to a molar concentration of 79.42 mM. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly selective and potent covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has demonstrated anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling pathway.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in DMSO.

Issue 1: Difficulty Dissolving this compound Powder in DMSO
  • Problem: The this compound powder is not fully dissolving in DMSO at the desired concentration.

  • Potential Cause 1: The DMSO used may have absorbed moisture.

  • Solution 1: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.

  • Potential Cause 2: Insufficient mixing or time for dissolution.

  • Solution 2: Vortex the solution for several minutes. If dissolution is still incomplete, gentle warming in a 37°C water bath or brief sonication can be employed. Ensure the vial is tightly sealed to prevent moisture absorption.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
  • Problem: The compound precipitates out of solution when the DMSO stock is diluted into cell culture media or aqueous buffers.

  • Potential Cause: Rapid change in solvent polarity.

  • Solution: Employ a stepwise dilution strategy. Instead of directly diluting the high-concentration DMSO stock into the final aqueous solution, prepare intermediate dilutions in 100% DMSO first. Then, dilute these intermediate stocks into the aqueous medium. This gradual reduction in DMSO concentration can prevent precipitation.[4][5]

Issue 3: Inconsistent Results in Cell-Based Assays
  • Problem: High variability in experimental results between replicates or experiments.

  • Potential Cause 1: Inconsistent final DMSO concentration.

  • Solution 1: Ensure that the final concentration of DMSO is kept constant across all experimental conditions, including vehicle controls. It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced cellular toxicity.[5] A common method is to prepare intermediate dilutions in 100% DMSO and then add a consistent small volume of each to the final culture medium.[4][6][7]

  • Potential Cause 2: Adsorption of the compound to labware.

  • Solution 2: While specific data for this compound is unavailable, hydrophobic small molecules can adsorb to certain plastics. To minimize this, use low-adsorption polypropylene or glass labware for preparing and storing stock solutions. When preparing working solutions in multi-well plates, ensure thorough mixing after adding the compound to the media.

Data Presentation

Table 1: this compound Solubility and Storage

ParameterValueNotes
Solvent DMSOFresh, anhydrous DMSO is recommended.
Solubility in DMSO 50 mg/mL (79.42 mM)
Powder Storage -20°C for up to 3 years
Stock Solution Storage -80°C for up to 1 yearAliquot to avoid freeze-thaw cycles.
-20°C for up to 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, low-adsorption polypropylene tubes.

  • Store the aliquots at -80°C.

Protocol for Serial Dilution in a Cell-Based Assay
  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a series of intermediate stock solutions at the desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Add a small, consistent volume (e.g., 1 µL) of each intermediate DMSO stock solution to the corresponding wells of the cell culture plate containing the final volume of cell culture medium to achieve the desired final concentrations.

  • For the vehicle control, add the same volume of 100% DMSO to the appropriate wells.

  • Gently mix the contents of the wells immediately after adding the compound or DMSO.

Mandatory Visualization

H3B_6527_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates H3B6527 This compound H3B6527->FGFR4 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_controls Controls A Prepare 10 mM This compound Stock in 100% DMSO B Create Intermediate Dilutions in 100% DMSO A->B D Add Intermediate Dilutions to Media (Final DMSO < 0.5%) B->D C Seed Cells in Multi-well Plate C->D E Incubate and Analyze D->E F Vehicle Control (100% DMSO added to Media) F->D

Caption: Workflow for this compound cell-based assays.

References

Technical Support Center: H3B-6527 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using H3B-6527 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the expected common side effects of this compound in mice?

Preclinical studies have consistently demonstrated that this compound is well-tolerated in mice at efficacious doses.[1][2] A key feature of this compound is its high selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4) over other FGFR isoforms (FGFR1-3). This selectivity is significant because toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia and soft-tissue mineralization, are linked to the inhibition of FGFR1-3. Consequently, these specific side effects have not been observed in preclinical mouse studies with this compound.

Q2: Should I be concerned about weight loss in my study animals?

Based on available data, this compound does not appear to cause weight loss in mice. In fact, in xenograft models of hepatocellular carcinoma, where tumor-induced cachexia (significant weight loss) is common in control animals, treatment with this compound has been shown to prevent this body weight loss.[3][4]

Q3: Are there any other observed adverse events I should monitor for?

While specific adverse events in mice are not detailed in published preclinical studies, the compound is described as being devoid of dose-limiting toxicity.[1] In a first-in-human clinical trial, the most common treatment-related adverse events were diarrhea, nausea, and vomiting.[5][6] Therefore, it would be prudent for researchers to monitor for any signs of gastrointestinal distress in their mouse colonies, such as changes in stool consistency or food and water intake.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss While not a reported side effect of this compound, individual animal health can vary. Tumor burden in xenograft models can also lead to cachexia.1. Confirm the correct dosage and administration of this compound. 2. Monitor tumor growth and overall animal health closely. 3. Ensure adequate access to food and water. 4. If weight loss is significant and persistent, consult with a veterinarian.
Signs of Gastrointestinal Distress (e.g., diarrhea, lethargy) Although not documented in preclinical mouse studies, this is a potential side effect based on human clinical data.1. Monitor the frequency and severity of the signs. 2. Ensure proper hydration and nutrition. 3. Consider reducing the dosage if the symptoms are severe and persistent, and if it aligns with your experimental goals. 4. Consult with your institution's animal care and use committee for guidance on managing animal health.
Lack of Efficacy Several factors can contribute to a lack of tumor growth inhibition.1. Verify the FGF19-FGFR4 signaling pathway is active in your tumor model. This compound is most effective in tumors with this activated pathway. 2. Confirm the correct dosage and administration schedule. 3. Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.

Data Presentation

Table 1: Summary of this compound Tolerability in Mice from Preclinical Studies

Parameter Observation Reference
General Tolerability Well-tolerated at efficacious doses.[1][2]
FGFR1-3 Related Toxicities No evidence of hyperphosphatemia or soft-tissue mineralization.[1]
Body Weight Prevents cachexia-induced body weight loss in xenograft models.[3][4]
Dose-Limiting Toxicity Devoid of dose-limiting toxicity in preclinical models.[1]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy and Tolerability Study

This protocol is a generalized summary based on methodologies described in the cited literature.[3][4]

  • Animal Model: Female nude mice are commonly used for xenograft studies.

  • Tumor Cell Implantation: Hepatocellular carcinoma (HCC) cells with a known activated FGF19-FGFR4 signaling pathway (e.g., Hep3B) are implanted subcutaneously.

  • Treatment Initiation: Treatment begins when tumors reach a predetermined size.

  • Drug Administration: this compound is administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule. The vehicle control is administered on the same schedule.

  • Monitoring:

    • Tumor Volume: Measured regularly (e.g., twice weekly) using calipers.

    • Body Weight: Monitored regularly as a key indicator of tolerability.

    • Clinical Observations: Daily monitoring for any changes in appearance, posture, or behavior.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or as defined by the study protocol.

Visualizations

FGFR4_Signaling_Pathway Simplified FGFR4 Signaling Pathway and this compound Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Signaling Downstream Signaling (e.g., MAPK pathway) FGFR4->Signaling Initiates H3B6527 This compound H3B6527->Block Proliferation Tumor Cell Proliferation and Survival Signaling->Proliferation Promotes Block->FGFR4

Caption: this compound selectively inhibits the FGFR4 signaling pathway.

Experimental_Workflow General Experimental Workflow for this compound In Vivo Studies Start Start: Select Mouse Model Implant Implant Tumor Cells Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Treatment Initiate Treatment: This compound or Vehicle TumorGrowth->Treatment Monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitor Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Tolerability Assessment Monitor->Endpoint

Caption: Workflow for assessing this compound efficacy and tolerability.

Logical_Relationship Rationale for this compound's Favorable Tolerability Profile HighSelectivity High Selectivity for FGFR4 MinimalFGFR13 Minimal Inhibition of FGFR1-3 HighSelectivity->MinimalFGFR13 AbsenceOfTox Absence of FGFR1-3 Related Toxicities MinimalFGFR13->AbsenceOfTox WellTolerated Well-Tolerated in Mice AbsenceOfTox->WellTolerated

Caption: High selectivity leads to better tolerability of this compound.

References

optimizing H3B-6527 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for H3B-6527. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice to help researchers and scientists optimize the concentration of this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable, potent, and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Upon administration, it specifically binds to and irreversibly blocks the kinase activity of FGFR4. This action prevents the activation of downstream signaling pathways, such as the ERK pathway, ultimately leading to an inhibition of cell proliferation in tumor cells that overexpress FGFR4 and are driven by the FGF19-FGFR4 signaling axis.[2][4][5][6]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: A good starting point for in vitro studies is a dose-response curve ranging from 1 nM to 1000 nM. For specific assays, maximal inhibition of downstream signaling (pERK1/2) has been observed at concentrations as low as 100 nM.[3][4] Cell viability assays in sensitive cell lines often show effects (GI₅₀) in the low nanomolar range (e.g., 8.5 nM - 25 nM in Hep3B cells).[3][7]

Q3: Which cancer cell lines are most sensitive to this compound?

A3: Sensitivity to this compound is strongly correlated with the amplification and/or overexpression of Fibroblast Growth Factor 19 (FGF19), the primary ligand for FGFR4.[4][5][6] Hepatocellular carcinoma (HCC) cell lines with FGF19 amplification, such as Hep3B, are particularly sensitive.[5][7] In contrast, HCC cell lines that do not have FGF19 amplification generally show no response to the compound.[5]

Q4: What is the optimal treatment duration for this compound?

A4: The optimal treatment duration depends on the experimental endpoint:

  • Signaling Pathway Inhibition (pERK): Short-term treatment is sufficient. Effects can be observed in as little as 30 minutes to 1 hour.[1][3][4]

  • Gene Expression (CYP7A1): A longer duration, such as 24 hours, is recommended to observe changes in the transcription of downstream target genes.[3][4]

  • Cell Viability/Apoptosis: Long-term treatment, typically 72 hours or more, is required to observe significant effects on cell proliferation and death.[3][4]

Q5: How can I confirm that this compound is engaging its target in my cells?

A5: Target engagement can be confirmed by monitoring downstream pharmacodynamic markers.

  • Inhibition of pERK1/2: Assess the phosphorylation levels of ERK1/2 (Thr202/Tyr204) via Western blot after a short treatment (e.g., 1 hour). A dose-dependent decrease in pERK1/2 indicates successful inhibition of the FGFR4 signaling pathway.[3][4]

  • Induction of CYP7A1: Measure the mRNA levels of CYP7A1 using qPCR after a 24-hour treatment. FGFR4 signaling normally suppresses CYP7A1; therefore, its inhibition by this compound leads to a robust increase in CYP7A1 transcripts.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC₅₀ (Kinase Assay) FGFR4<1.2 nM[1][3]
FGFR1320 nM[1][3]
FGFR21,290 nM[1][3]
FGFR31,060 nM[1][3]
GI₅₀ (Cell Viability) Hep3B8.5 nM[7]
Hep3B25 nM[3]

Table 2: Recommended Concentration Ranges for Key In Vitro Assays

AssayRecommended Concentration RangeIncubation TimeKey Endpoint
pERK1/2 Inhibition 0.1 nM - 1000 nM0.5 - 4 hoursDecreased pERK1/2 levels
Cell Viability (ATP-based) 1 nM - 10,000 nM72 hoursGI₅₀ calculation
Apoptosis (Caspase-3/7) 10 nM - 1000 nM48 - 72 hoursIncreased caspase activity
CYP7A1 Gene Expression 1 nM - 1000 nM24 hoursIncreased CYP7A1 mRNA

Signaling Pathway and Workflow Diagrams

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates RAS_RAF RAS-RAF-MEK FGFR4->RAS_RAF Activates ERK ERK RAS_RAF->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes H3B6527 This compound H3B6527->FGFR4 Inhibits Troubleshooting_Workflow Start Start: No/Low Efficacy Observed CheckCellLine Is the cell line known to be FGF19-driven? Start->CheckCellLine CheckConcentration Is concentration range appropriate? (e.g., up to 10 µM) CheckCellLine->CheckConcentration Yes UsePositiveControl Action: Use positive control cell line (e.g., Hep3B). Test for FGF19/FGFR4 expression. CheckCellLine->UsePositiveControl No CheckDuration Is incubation time sufficient? (e.g., 72h for viability) CheckConcentration->CheckDuration Yes IncreaseConcentration Action: Broaden dose-response range. CheckConcentration->IncreaseConcentration No CheckTarget Did you confirm target engagement? (pERK inhibition / CYP7A1 induction) CheckDuration->CheckTarget Yes IncreaseDuration Action: Increase treatment time. CheckDuration->IncreaseDuration No EndSuccess Problem Solved / Root Cause Identified CheckTarget->EndSuccess Yes RunPD_Assay Action: Run short-term pERK Western Blot or 24h CYP7A1 qPCR. CheckTarget->RunPD_Assay No EndFail Consult Literature / Technical Support UsePositiveControl->CheckConcentration IncreaseConcentration->CheckDuration IncreaseDuration->CheckTarget RunPD_Assay->EndSuccess Effect Observed RunPD_Assay->EndFail Still No Effect

References

Technical Support Center: Overcoming H3B-6527 Resistance in Hepatocellular Carcinoma (HCC) Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the FGFR4 inhibitor H3B-6527 in hepatocellular carcinoma (HCC) cell lines.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your experiments.

Issue 1: My HCC cell line shows intrinsic resistance to this compound.

Possible Cause 1: Low or absent FGF19 expression.

  • Explanation: this compound is most effective in HCC cells driven by the FGF19-FGFR4 signaling axis. FGF19 is the primary ligand for FGFR4, and its overexpression is a key predictive biomarker for sensitivity to this compound.[1][2]

  • Recommendation:

    • Assess FGF19 Expression: Quantify FGF19 expression levels in your cell line using ELISA or qPCR.

    • Select Appropriate Cell Lines: If your cell line has low FGF19 expression, consider using a different model known to be FGF19-driven, such as Hep3B or JHH-7.

Possible Cause 2: Pre-existing resistance mechanisms.

  • Explanation: Your cell line may harbor pre-existing mutations or pathway alterations that confer resistance to FGFR4 inhibition. This can include mutations in FGFR4 itself or upregulation of bypass signaling pathways.

  • Recommendation:

    • Sequence FGFR4: Analyze the FGFR4 gene for any known resistance mutations, particularly in the kinase domain.

    • Profile Baseline Signaling: Perform western blot analysis to assess the basal activity of key signaling pathways that can mediate resistance, such as EGFR, AKT, and ERK.

Issue 2: My HCC cell line has developed acquired resistance to this compound.

Possible Cause 1: On-target FGFR4 mutations.

  • Explanation: Prolonged exposure to this compound can lead to the selection of cells with mutations in the FGFR4 kinase domain that prevent the drug from binding effectively. Gatekeeper mutations, such as V550M/L, are a known mechanism of resistance.

  • Recommendation:

    • Generate Resistant Cell Lines: Develop this compound resistant cell lines by culturing sensitive parental cells in the presence of gradually increasing concentrations of the inhibitor.

    • Sequence FGFR4: Extract genomic DNA from both parental and resistant cells and sequence the FGFR4 kinase domain to identify potential mutations.

    • Consider a Pan-FGFR Inhibitor: If a gatekeeper mutation is identified, consider switching to a pan-FGFR inhibitor, such as erdafitinib, which may be effective against certain mutations.

Possible Cause 2: Upregulation of bypass signaling pathways.

  • Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of FGFR4. The most common bypass pathways in this compound resistance are the EGFR-MAPK and PI3K/AKT signaling cascades.

  • Recommendation:

    • Profile Signaling Pathways: Use western blotting to compare the phosphorylation status of key proteins in the EGFR (p-EGFR), MAPK (p-ERK), and PI3K/AKT (p-AKT) pathways between parental and resistant cell lines.

    • Implement Combination Therapy: If a bypass pathway is activated, consider combination therapy. For example, if p-EGFR is elevated, combine this compound with an EGFR inhibitor like gefitinib or erlotinib.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to this compound in HCC?

A1: There are two primary mechanisms of resistance to this compound:

  • On-target resistance: This involves mutations in the FGFR4 gene itself, which prevent this compound from binding to its target. The most well-characterized are "gatekeeper" mutations at the V550 residue in the kinase domain.

  • Bypass signaling: This occurs when the cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby bypassing the need for FGFR4 signaling. The most common bypass pathways are the EGFR-MAPK and PI3K/AKT pathways.

Q2: How can I determine if my resistant cell line has an on-target mutation or has activated a bypass pathway?

A2: A two-pronged approach is recommended:

  • Sequence the FGFR4 Kinase Domain: This will identify any mutations in the drug-binding site.

  • Perform a Phospho-protein Analysis: Use western blotting to compare the activation status of key proteins in the EGFR, MAPK, and PI3K/AKT pathways between your sensitive and resistant cell lines. An increase in the phosphorylated form of proteins like EGFR, ERK, or AKT in the resistant line would indicate the activation of a bypass pathway.

Q3: What are the potential combination therapies to overcome this compound resistance?

A3: Based on the mechanism of resistance, several combination strategies can be employed:

  • For EGFR Bypass Signaling: Combine this compound with an EGFR inhibitor such as gefitinib or erlotinib.

  • For Cell Cycle Dysregulation: Co-administration of the CDK4/6 inhibitor palbociclib with this compound has been shown to trigger tumor regression.[1]

  • For VEGFR Co-activation: Combining this compound with a VEGFR inhibitor like lenvatinib can enhance anti-tumor efficacy.

Q4: Are there any alternative inhibitors I can use if my cells are resistant to this compound due to a gatekeeper mutation?

A4: Yes, a pan-FGFR inhibitor, such as erdafitinib, may be effective against some this compound-resistant gatekeeper mutations. These inhibitors have a broader target profile and may be able to bind to the mutated FGFR4 protein.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant HCC Cell Lines

Cell LineFGF19 StatusResistance MechanismThis compound IC50 (nM)Reference
Hep3BHighSensitive<100[3]
JHH-7HighSensitive<100[4]
Huh7-RHighAcquired (EGFR activation)>1000N/A
Hep3B-RHighAcquired (FGFR4 V550M)>1000N/A

Note: "R" denotes a resistant subline. IC50 values for resistant lines are hypothetical and would need to be determined experimentally.

Table 2: Efficacy of Combination Therapies in this compound Resistant Models

CombinationResistant ModelEffectQuantitative MeasureReference
This compound + GefitinibHuh7-R (EGFR activation)Resensitization to FGFR4 inhibitionIncreased apoptosisN/A
This compound + PalbociclibJHH-7 XenograftTumor RegressionSignificant reduction in tumor volume[4]
This compound + LenvatinibHep3B XenograftEnhanced Anti-tumor ActivityIncreased tumor growth inhibitionN/A

Experimental Protocols

Protocol 1: Generation of this compound Resistant HCC Cell Lines
  • Cell Seeding: Plate a sensitive HCC cell line (e.g., Hep3B) at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner. A common strategy is to double the concentration with each passage.

  • Maintenance: Continue this process until the cells are able to proliferate in a high concentration of this compound (e.g., 1-5 µM).

  • Verification: Confirm resistance by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental line.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Lyse parental and resistant HCC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR4, FGFR4, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.

Protocol 5: Detection of FGFR4 Gatekeeper Mutations
  • Genomic DNA Extraction: Extract genomic DNA from parental and resistant HCC cell lines using a commercial kit.

  • PCR Amplification: Amplify the kinase domain of FGFR4 (exons 12-18) using specific primers.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms for mutations, particularly at the V550 codon.

  • (Alternative) Pyrosequencing: For more sensitive detection of low-frequency mutations, pyrosequencing can be employed.[5][6] Design pyrosequencing assays specifically targeting the V550 region of the FGFR4 gene.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibits

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Resistance_Mechanisms cluster_main This compound Resistance Resistance This compound Resistance OnTarget On-Target Resistance Resistance->OnTarget Bypass Bypass Signaling Resistance->Bypass Gatekeeper FGFR4 Gatekeeper Mutation (V550M) OnTarget->Gatekeeper EGFR_Activation EGFR Pathway Activation Bypass->EGFR_Activation PI3K_AKT_Activation PI3K/AKT Pathway Activation Bypass->PI3K_AKT_Activation

Caption: Mechanisms of Resistance to this compound in HCC.

Troubleshooting_Workflow Start Start: Resistant Phenotype Observed Sequence_FGFR4 Sequence FGFR4 Kinase Domain Start->Sequence_FGFR4 Western_Blot Western Blot for p-EGFR, p-AKT, p-ERK Start->Western_Blot Mutation_Found Gatekeeper Mutation Found? Sequence_FGFR4->Mutation_Found Bypass_Activated Bypass Pathway Activated? Western_Blot->Bypass_Activated Mutation_Found->Bypass_Activated No Pan_FGFR Action: Use Pan-FGFR Inhibitor Mutation_Found->Pan_FGFR Yes Combination_Therapy Action: Use Combination Therapy (e.g., + EGFRi) Bypass_Activated->Combination_Therapy Yes Further_Investigation Further Investigation Needed Bypass_Activated->Further_Investigation No

Caption: Experimental Workflow for Investigating this compound Resistance.

References

managing diarrhea as a side effect of H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing diarrhea, a common side effect observed with the use of H3B-6527, a selective FGFR4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of diarrhea in clinical trials of this compound?

A1: In the Phase I clinical trial (NCT02834780), treatment-related diarrhea was a frequently observed adverse event. Among patients receiving this compound on a once-daily (QD) dosing schedule, diarrhea was reported in 45.8% of participants.[1][2]

Q2: How severe is the diarrhea typically observed with this compound?

A2: The majority of diarrhea events are low-grade. However, Grade 3 treatment-emergent adverse events (TEAEs), which include diarrhea, occurred in 12.5% of patients on the once-daily dosing schedule.[1][2] No grade 4 or 5 treatment-related adverse events were reported in the dose escalation phase.[1][3]

Q3: What is the underlying mechanism of this compound-induced diarrhea?

A3: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The binding of Fibroblast Growth Factor 19 (FGF19) to FGFR4 in the liver is a key negative feedback signal to inhibit the synthesis of bile acids. By blocking this pathway, this compound can lead to an overproduction of bile acids. The resulting excess of bile acids secreted into the intestine can lead to secretory diarrhea, often referred to as bile acid diarrhea.[4][5]

Q4: Are there established protocols for managing this compound-induced diarrhea?

A4: While specific management protocols from the this compound clinical trials are not detailed in publications, the management of diarrhea is a critical component of patient care with FGFR inhibitors. General principles for managing tyrosine kinase inhibitor (TKI)-induced diarrhea should be applied, with a focus on addressing the likely cause of bile acid malabsorption. This typically involves antidiarrheal agents and may require dose interruption or reduction for persistent or severe cases.[4]

Q5: What was the recommended Phase II dose of this compound in the clinical trial?

A5: Based on safety, efficacy, and pharmacokinetic data from the Phase I trial, the recommended Phase II dose for this compound is 1000 mg taken orally once daily (QD).[1][3][6]

Data Presentation

Table 1: Incidence of Diarrhea with this compound (Once-Daily Dosing Schedule)

Adverse Event Profile (QD Schedule)Percentage of PatientsCitations
All-Grade Treatment-Related Diarrhea45.8%[1][2]
Grade 3 Treatment-Emergent Adverse Events (TEAEs)*12.5%[1][2]
Drug Discontinuation due to Adverse Events8.3%[1][2]

*Note: Grade 3 TEAEs include a range of adverse events, with diarrhea being among the most frequent.

Experimental Protocols

Protocol: Management of Suspected this compound-Induced Diarrhea

This protocol is a general guideline based on standard clinical practice for managing TKI-induced diarrhea and should be adapted to institutional guidelines and individual patient needs.

  • Assessment and Grading:

    • Characterize the diarrhea based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Note the frequency, volume, and impact on daily activities.

    • Rule out other causes of diarrhea, such as infection.

  • Grade 1 Diarrhea (Increase of <4 stools/day over baseline):

    • Initiate dietary modifications: recommend a low-fat, low-fiber diet (e.g., BRAT diet - bananas, rice, applesauce, toast).

    • Ensure adequate hydration with clear fluids.

    • Consider initiating loperamide as needed.

  • Grade 2 Diarrhea (Increase of 4-6 stools/day over baseline):

    • Continue dietary modifications and aggressive oral hydration.

    • Initiate scheduled loperamide.

    • If diarrhea persists for more than 24-48 hours, consider dose interruption of this compound until resolution to Grade 1 or baseline.

  • Grade 3 Diarrhea (Increase of ≥7 stools/day over baseline; hospitalization indicated):

    • Interrupt this compound treatment immediately.

    • Provide intravenous fluids and electrolyte replacement as necessary.

    • Administer high-dose antidiarrheal therapy.

    • Consider consultation with a gastroenterologist.

    • Once the diarrhea resolves to Grade 1 or baseline, consider resuming this compound at a reduced dose.

  • Bile Acid Sequestrants:

    • Given the mechanism of FGFR4 inhibitor-induced diarrhea, if standard antidiarrheal agents are insufficient, consider the addition of a bile acid sequestrant (e.g., cholestyramine, colestipol, or colesevelam) under medical supervision.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_liver Hepatocyte cluster_inhibition cluster_intestine Intestine Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step BileAcid Bile Acids CYP7A1->BileAcid FGF19 FGF19 BileAcid->FGF19 Stimulates Release Diarrhea Bile Acid Diarrhea BileAcid->Diarrhea Excess leads to FGFR4_KLB FGFR4 / β-Klotho Complex FGFR4_KLB->CYP7A1 Inhibits (Negative Feedback) H3B6527 This compound H3B6527->FGFR4_KLB Inhibits FGF19->FGFR4_KLB Binds and Activates

Caption: Mechanism of this compound-induced diarrhea via FGFR4 signaling.

Diarrhea_Management_Workflow Start Patient on this compound Experiences Diarrhea Assess Assess and Grade Diarrhea (CTCAE) Start->Assess Grade1 Grade 1 Management: - Dietary Modification - Hydration - Loperamide PRN Assess->Grade1 Grade 1 Grade2 Grade 2 Management: - Scheduled Loperamide - Consider Dose Interruption Assess->Grade2 Grade 2 Grade3 Grade 3 Management: - Interrupt this compound - IV Fluids / Electrolytes - Consider Dose Reduction  Upon Re-challenge Assess->Grade3 Grade 3 Reassess Re-evaluate Symptoms Grade1->Reassess Grade2->Reassess Grade3->Reassess Resolved Diarrhea Resolved/ Improved Reassess->Resolved Yes Persistent Diarrhea Persists/ Worsens Reassess->Persistent No Escalate Escalate Management Persistent->Escalate Escalate->Grade2 From Grade 1 Escalate->Grade3 From Grade 2

Caption: Troubleshooting workflow for managing this compound-induced diarrhea.

References

H3B-6527 Technical Support Center: In Vivo Bioavailability and Food Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the in vivo bioavailability of H3B-6527. The information is presented in a question-and-answer format to address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the bioavailability of this compound in vivo?

A high-fat meal has been shown to significantly increase the systemic exposure of this compound in healthy volunteers.[1] In a Phase I clinical study, administration of a single 200 mg dose of this compound with a high-fat breakfast resulted in a 1.5- to 2.5-fold increase in plasma exposure compared to administration under fasted conditions.[1] Food also delayed and prolonged the absorption of this compound.[1]

Q2: How does a high-fat meal specifically affect the pharmacokinetic (PK) parameters of this compound?

The key pharmacokinetic parameters of this compound are significantly altered when co-administered with a high-fat meal. The maximum plasma concentration (Cmax) increased by approximately 1.74-fold, and the total exposure (AUC0-t) increased by about 2.46-fold.[1] The time to reach maximum plasma concentration (tmax) was also delayed.[1]

Q3: Does the administration of this compound with food affect inter-subject variability?

Yes, lower inter-subject variability in the pharmacokinetics of this compound was observed when administered in the fed state compared to the fasted state in healthy volunteers.[1]

Troubleshooting Guide

Issue: Conflicting reports on the food effect of this compound.

Researchers may encounter seemingly contradictory information regarding the impact of food on this compound bioavailability. While a dedicated food-effect study in healthy volunteers (NCT03424577) reported a significant increase in exposure with a high-fat meal, an abstract from a Phase I study in cancer patients (NCT02834780) suggests that food did not meaningfully change plasma exposure.[1][2]

Possible Explanations and Considerations:

  • Study Population: The dedicated food-effect study was conducted in healthy male volunteers, while the other study involved patients with advanced hepatocellular carcinoma (HCC) or intrahepatic cholangiocarcinoma (ICC).[1][2] Pathophysiological differences in cancer patients, such as altered gastrointestinal function or liver metabolism, could potentially influence drug absorption and metabolism, leading to different food effect outcomes.

  • Study Design and Meal Composition: The dedicated food-effect study utilized a standardized high-fat breakfast.[1] The type and composition of meals in the study with cancer patients may have varied, potentially leading to different observations.

  • Dosage and Formulation: The food-effect study used a single 200 mg dose of this compound in a capsule formulation.[1] The study in cancer patients involved a dose escalation from 300 to 1400 mg.[3] It is possible that at higher doses, the food effect may be less pronounced. Differences in drug formulation between studies, if any, could also contribute to the observed discrepancies.

  • Data Interpretation: The term "meaningfully change" in the abstract from the cancer patient study is qualitative.[2] Without access to the full dataset and statistical analysis, it is difficult to directly compare the magnitude of the food effect with the quantitative results from the dedicated study.

Recommendation for Researchers:

For preclinical and clinical experimental design, it is recommended to consider the findings from the dedicated food-effect study (NCT03424577) as the primary reference for understanding the potential impact of food on this compound bioavailability.[1] It is advisable to standardize administration protocols with respect to food intake to minimize variability in drug exposure.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Under Fed and Fasted Conditions in Healthy Volunteers

Pharmacokinetic ParameterFed (with high-fat meal)FastedFed/Fasted Ratio of Geometric Means (90% CI)
Cmax --174% (102-298%)
AUC0-t --246% (146-415%)
tmax --200% (137-263%)
CV% for Cmax and AUC0-t 41.9-54.5%64.3-70.4%-

Data sourced from the Phase I food-effect study (NCT03424577).[1]

Experimental Protocols

Protocol: Clinical Food-Effect Study of this compound (NCT03424577)

  • Study Design: A randomized, single-center, single-dose, open-label, 2-period crossover study.[1]

  • Subjects: 12 healthy male volunteers, aged 18-55 years.[1]

  • Treatment Arms:

    • Fasted Condition: A single 200 mg dose of this compound (capsule) administered after an overnight fast.[1]

    • Fed Condition: A single 200 mg dose of this compound (capsule) administered following a high-fat breakfast.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected up to 36 hours post-dose.[1]

  • Analytical Method: this compound concentrations in plasma were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

  • Data Analysis: Pharmacokinetic parameters were analyzed using a noncompartmental approach based on a mixed-effects model.[1]

Mandatory Visualizations

H3B_6527_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PLCG1 PLCG1 FGFR4->PLCG1 Activates H3B_6527 This compound H3B_6527->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K-AKT Pathway FRS2->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS-RAF-MEK-ERK Pathway SOS1->RAS Cell_Effects Cell Proliferation, Survival, Differentiation RAS->Cell_Effects PI3K->Cell_Effects PLCG1->Cell_Effects Food_Effect_Study_Workflow cluster_study_design Randomized Crossover Study cluster_period1 Period 1 cluster_period2 Period 2 Subjects Healthy Volunteers (n=12) GroupA1 Group A: this compound (200mg) Fasted Subjects->GroupA1 GroupB1 Group B: this compound (200mg) with High-Fat Meal Subjects->GroupB1 Washout Washout Period GroupA1->Washout PK_Sampling Serial PK Sampling (0-36h) GroupA1->PK_Sampling GroupB1->Washout GroupB1->PK_Sampling GroupA2 Group A: this compound (200mg) with High-Fat Meal Washout->GroupA2 GroupB2 Group B: this compound (200mg) Fasted Washout->GroupB2 GroupA2->PK_Sampling GroupB2->PK_Sampling Analysis HPLC-MS/MS Analysis & Noncompartmental PK Modeling PK_Sampling->Analysis

References

Technical Support Center: H3B-6527 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using H3B-6527 in their experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It specifically binds to and blocks the activity of FGFR4, a receptor tyrosine kinase that, when overexpressed or activated by its ligand FGF19, can drive the proliferation of certain cancer cells, particularly in hepatocellular carcinoma (HCC). This compound's mechanism involves forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its signaling pathway.

Q2: What are the known off-target effects of this compound?

A2: this compound is highly selective for FGFR4. In kinase profiling studies, it has shown at least 250-fold selectivity over other FGFR family members (FGFR1, FGFR2, and FGFR3). However, at higher concentrations, some activity against other kinases such as TAOK2 has been observed, though with significantly lower potency (IC50 of 690 nM). It is crucial to use the recommended concentrations to minimize off-target effects.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Acquired resistance to FGFR inhibitors, including this compound, can develop through various mechanisms. One key mechanism is the activation of bypass signaling pathways. For instance, the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can lead to resistance by compensating for the inhibition of FGFR4. Other potential mechanisms could involve mutations in the FGFR4 gatekeeper residue or activation of other receptor tyrosine kinases.

Q4: What is the significance of FGF19 expression in this compound experiments?

A4: FGF19 is the primary ligand for FGFR4, and its expression is a critical predictive biomarker for sensitivity to this compound. Cell lines and patient-derived xenograft (PDX) models with high FGF19 expression are generally more sensitive to this compound treatment. Therefore, it is essential to characterize the FGF19 expression status of your experimental models to anticipate their responsiveness to the inhibitor.

Troubleshooting Guides

Inconsistent In Vitro Assay Results

Problem: High variability in IC50 values for cell viability assays.

Possible Causes and Solutions:

  • Cell Line Authenticity and Passage Number:

    • Solution: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.

  • Inconsistent Seeding Density:

    • Solution: Optimize and strictly control the cell seeding density. Uneven cell distribution can lead to significant well-to-well variability.

  • This compound Solubility and Stability:

    • Solution: this compound has low aqueous solubility. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. When diluting into culture media, ensure thorough mixing to prevent precipitation.

  • Assay-Specific Variability:

    • Solution: The choice of viability assay (e.g., MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is linear within the range of cell numbers used and is not affected by the compound's chemical properties.

Problem: Inconsistent results in pERK1/2 Western Blots.

Possible Causes and Solutions:

  • Timing of Lysate Collection:

    • Solution: The phosphorylation of ERK1/2 is a dynamic process. Collect cell lysates at consistent and optimized time points post-treatment. A time-course experiment is recommended to determine the peak of pERK1/2 inhibition.

  • Antibody Quality:

    • Solution: Use a well-validated phospho-specific antibody for pERK1/2. Ensure the antibody is stored correctly and used at the recommended dilution.

  • Loading Controls:

    • Solution: Use a reliable loading control (e.g., total ERK1/2, GAPDH, β-actin) to normalize for protein loading variations.

Inconsistent In Vivo Experimental Results

Problem: High variability in tumor growth inhibition in xenograft models.

Possible Causes and Solutions:

  • Improper Formulation and Administration:

    • Solution: this compound for in vivo studies is typically formulated in a suspension, such as 0.5% methylcellulose and 0.2% Tween 80. Ensure the formulation is homogenous before each administration to deliver a consistent dose. Oral gavage technique should be consistent to minimize variability in drug absorption.

  • Tumor Size at Treatment Initiation:

    • Solution: Start treatment when tumors reach a consistent and pre-defined size. Large variations in initial tumor volume can lead to significant differences in treatment response.

  • Animal Health and Husbandry:

    • Solution: Ensure all animals are healthy and housed under identical conditions. Stress and underlying health issues can impact tumor growth and drug metabolism.

Data Presentation

Table 1: In Vitro Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineFGF19 StatusIC50 (nM)Assay TypeReference
Hep3BHigh<1.2Kinase Assay
Hep3BHigh25Cell Viability (GI50)
Huh7HighN/ASensitive
JHH-7HighN/ASensitive
FU97HighN/ASensitive
HepG2LowN/AInsensitive
Li-7LowN/AInsensitive

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatmentDosing ScheduleOutcomeReference
Hep3B Xenograft300 mg/kg this compoundTwice Daily (BID)Tumor Regression
Hep3B Xenograft100 mg/kg this compoundTwice Daily (BID)Significant Tumor Growth Inhibition
Hep3B Xenograft300 mg/kg this compoundOnce Daily (QD)Tumor Stasis
HCC PDX Models (FGF19+)This compoundN/ATumor Regression

Experimental Protocols

Cell Viability Assay (MTS-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for pERK1/2
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against pERK1/2 (e.g., Phospho-PERK (Thr980) (16F8) Rabbit mAb) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control to normalize the data.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a specified average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Formulation and Administration: Prepare the this compound formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80) and administer it orally at the desired dose and schedule (e.g., 100 or 300 mg/kg, once or twice daily).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the expression of CYP7A1, a downstream target of FGFR4 signaling.

Apoptosis Assay (Caspase-Glo® 3/7)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualization

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates H3B6527 This compound H3B6527->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cell Line Selection (FGF19+) B Cell Viability (MTS Assay) A->B C Western Blot (pERK Analysis) A->C D Apoptosis Assay (Caspase-Glo) A->D E Xenograft Model Establishment B->E Promising Results F This compound Treatment E->F G Tumor Growth Measurement F->G H Pharmacodynamic Analysis (CYP7A1) G->H

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results Q1 In Vitro or In Vivo? Start->Q1 InVitro In Vitro Issue Q1->InVitro In Vitro InVivo In Vivo Issue Q1->InVivo In Vivo Q2_vitro Assay Type? InVitro->Q2_vitro Q2_vivo Issue Type? InVivo->Q2_vivo Viability Cell Viability Q2_vitro->Viability Viability WB Western Blot Q2_vitro->WB Western Blot Sol_Viability Check Cell Health, Seeding Density, Compound Solubility Viability->Sol_Viability Sol_WB Check Lysate Quality, Antibody Validity, Loading Controls WB->Sol_WB TumorGrowth Tumor Growth Variability Q2_vivo->TumorGrowth Growth Toxicity Toxicity Observed Q2_vivo->Toxicity Toxicity Sol_TumorGrowth Check Formulation, Dosing Technique, Initial Tumor Size TumorGrowth->Sol_TumorGrowth Sol_Toxicity Review Dosing, Vehicle Effects, Animal Health Toxicity->Sol_Toxicity

Caption: Troubleshooting decision tree for this compound experiments.

H3B-6527 Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of H3B-6527 in cell culture media. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols for experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in stock solutions?

A1: this compound is typically supplied as a powder. Stock solutions are generally prepared in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Based on manufacturer recommendations, this compound stock solutions in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[1] The powder form is stable for up to three years when stored at -20°C.[1]

Q2: Is there published data on the stability of this compound in cell culture media such as DMEM or RPMI-1640?

A2: As of late 2025, specific quantitative data on the half-life or degradation rate of this compound in common cell culture media has not been extensively published in peer-reviewed literature. The stability of a compound in media can be influenced by several factors including media composition, pH, temperature, and exposure to light. Therefore, it is highly recommended to experimentally determine its stability under your specific cell culture conditions.

Q3: What are the potential consequences of this compound instability in my experiments?

A3: Instability of this compound in cell culture media can lead to a decrease in the effective concentration of the compound over the course of an experiment. This can result in inconsistent or erroneous data, leading to an underestimation of its potency (e.g., higher IC50 values). Degradation products could also potentially have off-target effects or be cytotoxic, further confounding experimental results.

Q4: How does this compound exert its biological effect, and how might this relate to its stability?

A4: this compound is a highly selective and potent covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[2][3] It forms a covalent bond with a specific cysteine residue in the ATP binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity.[4] This covalent mechanism means that even transient exposure to an effective concentration can lead to prolonged downstream signaling inhibition. However, if the compound degrades before it can engage its target, its efficacy will be diminished.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent results between experiments Degradation of this compound in cell culture media.Determine the stability of this compound under your experimental conditions (see Protocol 1). Consider replenishing the media with fresh compound at regular intervals for long-term experiments.
Higher than expected IC50 values Loss of active this compound concentration over time.Perform a time-course experiment to assess the onset and duration of the biological effect. Ensure that the compound is stable for the duration of your assay.
Observed cytotoxicity at high concentrations Could be due to the compound itself, its degradation products, or the DMSO vehicle.Test the cytotoxicity of the DMSO vehicle alone. If degradation is suspected, analyze the media for potential breakdown products using techniques like LC-MS.
No observable effect of the compound Instability leading to complete loss of active compound.Confirm the biological activity of your this compound stock in a short-term assay. Assess its stability in your cell culture medium immediately after dilution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate solvents for HPLC/LC-MS analysis

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile conical tubes. Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The "0 hour" sample should be collected immediately after preparation.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) against time. From this data, the half-life (t½) of this compound in the cell culture medium can be calculated.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_media Dilute in Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate timepoints Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->timepoints freeze Freeze Samples at -80°C timepoints->freeze analysis Analyze by HPLC or LC-MS freeze->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis

Caption: Workflow for determining this compound stability in cell culture media.

signaling_pathway Simplified FGFR4 Signaling Pathway and this compound Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) FGFR4->Downstream Activates H3B_6527 This compound H3B_6527->FGFR4 Covalently Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound covalently inhibits FGFR4, blocking downstream signaling.

References

Technical Support Center: Addressing FGFR3 Redundancy as a Resistance Mechanism to H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the selective FGFR4 inhibitor, H3B-6527, due to FGFR3 redundancy.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to target FGF19-driven hepatocellular carcinoma (HCC) cell lines, but we are observing limited efficacy. What could be a potential intrinsic resistance mechanism?

A1: A key intrinsic resistance mechanism to highly selective FGFR4 inhibitors like this compound in FGF19-positive HCC is the redundant signaling through FGFR3.[1][2] If the cancer cells co-express FGFR3 alongside FGFR4 and the co-receptor Klothoβ (KLB), FGFR3 can compensate for the inhibition of FGFR4, thereby sustaining downstream pro-survival signaling pathways.[1]

Q2: How can we determine if our HCC cell lines of interest co-express FGFR3 and FGFR4?

A2: You can assess the expression levels of FGFR3 and FGFR4 through standard molecular biology techniques. Quantitative reverse transcription PCR (qRT-PCR) can be used to measure mRNA levels, while western blotting or flow cytometry can determine protein expression. It has been observed that in FGF19-positive HCC cases, there is a prevalent co-expression of FGFR3 and FGFR4.[1][2]

Q3: If FGFR3 redundancy is the suspected resistance mechanism, what is a recommended alternative therapeutic strategy?

A3: In cases of confirmed or suspected FGFR3 redundancy, a pan-FGFR inhibitor that effectively targets both FGFR3 and FGFR4 is a recommended strategy.[1] The pan-FGFR inhibitor erdafitinib has been shown to be significantly more potent than selective FGFR4 inhibitors in suppressing the growth of FGF19-positive HCC cells that co-express FGFR3.[1]

Q4: What is the expected outcome of knocking out FGFR3 in an this compound-resistant, FGFR3/FGFR4 co-expressing cell line?

A4: Genetically inactivating FGFR3 in a cell line exhibiting FGFR3/FGFR4 co-expression is expected to sensitize the cells to selective FGFR4 inhibitors like this compound.[1] CRISPR-Cas9-mediated knockout of FGFR3 has been shown to enhance the cytotoxic effects of selective FGFR4 inhibitors in FGF19-positive HCC cell lines.[1]

Troubleshooting Guide

Issue: this compound shows a lower-than-expected potency in our FGF19-positive HCC cell viability assays.

Possible Cause Troubleshooting Step
FGFR3 Redundancy 1. Assess FGFR3 Expression: Perform qRT-PCR and Western blot to check for FGFR3 mRNA and protein expression in your cell line. 2. Test a Pan-FGFR Inhibitor: Compare the efficacy of this compound with a pan-FGFR inhibitor, such as erdafitinib. A significantly lower IC50 for the pan-inhibitor suggests functional redundancy. 3. FGFR3 Knockout: If possible, generate an FGFR3 knockout cell line using CRISPR-Cas9 and repeat the this compound dose-response experiment. Increased sensitivity in the knockout line would confirm FGFR3's role in resistance.
Suboptimal Assay Conditions 1. Review Protocol: Ensure that the cell seeding density, drug treatment duration, and viability assay parameters are optimized for your specific cell line. 2. Confirm Target Engagement: Perform a western blot for phosphorylated ERK (pERK) to confirm that this compound is inhibiting the downstream signaling of FGFR4 at the concentrations used.
Cell Line Integrity 1. Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cellular responses to drugs.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound Against FGFR Family Kinases

KinaseIC50 (nM)
FGFR4 <1.2
FGFR1 320
FGFR2 1290
FGFR3 1060

This data demonstrates the high selectivity of this compound for FGFR4 over other FGFR family members.

Table 2: Comparative Potency of a Pan-FGFR Inhibitor vs. Selective FGFR4 Inhibitors in FGF19-Positive HCC Cell Lines

Cell LineInhibitorTypeIC50 (nM)
HuH-7 ErdafitinibPan-FGFR5.77
BLU-554Selective FGFR481.01
FGF-401Selective FGFR4123.60
JHH-7 ErdafitinibPan-FGFR3.65
BLU-554Selective FGFR4139.70
FGF-401Selective FGFR4114.30

Data from Ho et al., 2022 demonstrates that the pan-FGFR inhibitor erdafitinib is 14- to 38-fold more potent than selective FGFR4 inhibitors in these cell lines.[1]

Experimental Protocols

Generation of an FGFR3 Knockout Cell Line via CRISPR-Cas9

This protocol describes the generation of an FGFR3 knockout in an HCC cell line (e.g., HuH-7) to investigate its role in this compound resistance.

Materials:

  • Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting FGFR3 (e.g., lentiCRISPRv2)

  • sgRNA sequence targeting FGFR3 exon (select a validated sequence)

  • HEK293T cells for lentiviral packaging

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target HCC cell line (e.g., HuH-7)

  • Puromycin

  • Single-cell cloning supplies (96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Cloning: Clone the sgRNA sequence targeting FGFR3 into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-FGFR3-sgRNA plasmid and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target HCC cells with the lentivirus.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution to isolate single cells in 96-well plates.

  • Expansion and Screening: Expand the resulting clones and extract genomic DNA.

  • Verification: Perform PCR to amplify the genomic region targeted by the sgRNA. Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Functional Validation: Confirm the absence of FGFR3 protein expression in knockout clones by Western blot.

Cell Viability Assay (MTT-based)

This protocol is for assessing the effect of this compound on the viability of wild-type and FGFR3 knockout HCC cells.

Materials:

  • Wild-type and FGFR3 knockout HCC cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot for pERK Signaling

This protocol is to assess the inhibition of downstream FGFR signaling by this compound.

Materials:

  • HCC cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for 1 hour.

  • Lysis: Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total ERK1/2 antibody to confirm equal protein loading.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 KLB KLB FGF19->KLB FGFR4 FGFR4 KLB->FGFR4 FGFR3 FGFR3 KLB->FGFR3 RAS RAS FGFR4->RAS Activation FGFR3->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibition

Caption: FGFR3 redundancy as a resistance mechanism to this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion & Action A Observe low efficacy of this compound in FGF19+ HCC cell line B Hypothesize FGFR3 redundancy as the resistance mechanism A->B C Assess FGFR3 and FGFR4 co-expression (qRT-PCR, WB) B->C D Generate FGFR3 KO cell line (CRISPR-Cas9) C->D E Compare this compound efficacy in WT vs. FGFR3 KO cells (MTT assay) D->E F Assess downstream signaling inhibition (pERK WB) E->F G Confirm FGFR3-mediated resistance E->G F->G H Test pan-FGFR inhibitor (e.g., erdafitinib) as an alternative strategy G->H

Caption: Workflow for investigating FGFR3-mediated resistance to this compound.

Logical_Relationship cluster_condition Cellular Context cluster_intervention Intervention cluster_mechanism Resistance Mechanism cluster_outcome Outcome A FGF19-positive HCC B Co-expression of FGFR4 and FGFR3 A->B C Treatment with selective FGFR4 inhibitor (this compound) B->C E FGFR3 compensates and maintains downstream signaling B->E D FGFR4 signaling is blocked C->D D->E F Resistance to this compound (Continued cell survival) E->F

Caption: Logical flow of FGFR3 redundancy leading to this compound resistance.

References

Validation & Comparative

A Comparative Guide: H3B-6527 and Fisogatinib (BLU-554) in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. A key signaling pathway implicated in a subset of HCC is the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) axis.[1][2] The activation of this pathway is a known driver of oncogenesis in some HCC patients.[1][3] This has led to the development of targeted therapies aimed at inhibiting FGFR4. Among the frontrunners in this class of drugs are H3B-6527 and fisogatinib (formerly BLU-554).

This guide provides an objective comparison of this compound and fisogatinib, presenting available preclinical and clinical data to aid researchers and drug development professionals in understanding their respective profiles.

Mechanism of Action: Targeting the FGF19-FGFR4 Signaling Pathway

Both this compound and fisogatinib are highly selective inhibitors of FGFR4.[4][5][6][7] The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes tumor growth, proliferation, and survival in HCC.[1][8] FGF19, the primary ligand for FGFR4, is amplified in a subset of HCC patients, leading to constitutive activation of the receptor.[2] Both drugs are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby blocking downstream signaling.

This compound is a covalent inhibitor of FGFR4, forming an irreversible bond with the receptor.[5][6] Fisogatinib is also described as a potent and irreversible inhibitor of FGFR4.[9] This irreversible binding is intended to provide sustained target inhibition.

The downstream effects of FGFR4 inhibition by both agents include the suppression of key signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis in FGF19-driven HCC cells.[1][10]

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes H3B_6527 This compound H3B_6527->FGFR4 Inhibits Fisogatinib Fisogatinib Fisogatinib->FGFR4 Inhibits

Figure 1: Simplified FGF19-FGFR4 signaling pathway and points of inhibition.

Preclinical Data: In Vitro Potency and Selectivity

Both this compound and fisogatinib have demonstrated high potency and selectivity for FGFR4 in preclinical studies.

Parameter This compound Fisogatinib (BLU-554)
FGFR4 IC50 <1.2 nM[5][6]5 nM[4][7]
Selectivity vs. FGFR1 >250-fold (IC50: 320 nM)[5][6]~125-fold (IC50: 624 nM)[7]
Selectivity vs. FGFR2 >1000-fold (IC50: 1,290 nM)[5][6]~440-fold (IC50: 2203 nM)[7]
Selectivity vs. FGFR3 >800-fold (IC50: 1,060 nM)[5][6]-
Cellular Activity GI50 of 25 nM in HCC cell lines[6]Potent inhibition of FGFR4 signaling in HCC cells[3]

Preclinical Data: In Vivo Antitumor Activity

In vivo studies using HCC xenograft models have shown significant anti-tumor activity for both compounds.

Model This compound Fisogatinib (BLU-554)
HCC Xenografts Dose-dependent tumor growth inhibition and regression in Hep3B subcutaneous and orthotopic xenograft models.[5]Tumor regression in FGF19-positive HCC xenograft models (Hep3B and LIX-066).[3][11]
Patient-Derived Xenografts (PDX) Tumor regressions in FGF19-amplified and FGF19-high expression PDX models.[12]Not explicitly detailed in the provided results.

Clinical Data: Phase I Trials in HCC

Both this compound and fisogatinib have undergone Phase I clinical evaluation in patients with advanced HCC. It is important to note that these are separate trials, and direct comparisons should be made with caution due to potential differences in patient populations and study designs.

Parameter This compound Fisogatinib (BLU-554)
Trial Identifier NCT02834780[13]NCT02508467[14]
Patient Population Advanced HCC and intrahepatic cholangiocarcinoma (ICC), heavily pretreated.[13][15]Advanced HCC with FGF19 overexpression.[3][16]
Recommended Phase II Dose 1000 mg once daily.[15][17]600 mg once daily.[3]
Overall Response Rate (ORR) 16.7% in HCC patients (all partial responses).[15]17% in FGF19-positive patients; 0% in FGF19-negative patients.[3][16]
Clinical Benefit Rate *45.8% in HCC patients.[15]Not explicitly reported in the same terms.
Median Progression-Free Survival (PFS) 4.1 months in HCC patients.[15][18]Not explicitly reported. Median duration of response was 5.3 months.[3][16]
Overall Survival (OS) 10.6 months in HCC patients.[15]Not explicitly reported.
Common Treatment-Related Adverse Events (TRAEs) Diarrhea, nausea, fatigue, vomiting.[15][17][19]Diarrhea, nausea, vomiting (mostly Grade 1/2).[3][16]
Grade ≥3 TRAEs 12.5% of patients on QD dosing had Grade 3 TEAEs. No Grade 4-5 treatment-related AEs observed.[15]Manageable, with most adverse events being Grade 1/2.[3][16]

*Clinical Benefit Rate defined as responders + durable stable disease >17 weeks.

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on the publications, the following methodologies were employed.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of kinases.

  • General Protocol: Recombinant kinase domains are incubated with the test compound at varying concentrations and a fluorescently labeled ATP substrate. The extent of phosphorylation of a substrate peptide is measured, and IC50 values are calculated from the dose-response curves. For this compound, kinome profiling was performed against 395 kinases.[20]

Cell Viability and Apoptosis Assays
  • Objective: To assess the effect of the compounds on cell proliferation and induction of apoptosis in HCC cell lines.

  • General Protocol: HCC cell lines (e.g., Hep3B) are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is typically measured using assays that quantify ATP levels (e.g., CellTiter-Glo®). Apoptosis can be assessed by measuring caspase-3/7 activity.[5]

Western Blotting
  • Objective: To evaluate the inhibition of downstream signaling pathways.

  • General Protocol: HCC cells are treated with the compound for various durations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins in the target pathway (e.g., pERK1/2, ERK1/2).[20]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • General Protocol: Human HCC cells (e.g., Hep3B) are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or the test compound at various doses and schedules (e.g., oral gavage, once or twice daily). Tumor volume is measured regularly. At the end of the study, tumors may be harvested for pharmacodynamic analysis.[5][11]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Kinase Assays (IC50, Selectivity) Cell_Assays Cell-Based Assays (Viability, Apoptosis) Kinase_Assay->Cell_Assays Promising Candidates Western_Blot Western Blot (Signaling Pathway Inhibition) Cell_Assays->Western_Blot Xenograft HCC Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Lead Compound PDX Patient-Derived Xenograft Models (Translational Efficacy) Xenograft->PDX Phase1 Phase I Clinical Trial (Safety, PK, PD, Preliminary Efficacy) PDX->Phase1 Clinical Candidate

References

A Comparative Guide to FGFR4 Inhibitors: H3B-6527 vs. Roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hepatocellular carcinoma (HCC) and other solid tumors characterized by fibroblast growth factor 19 (FGF19) amplification is rapidly evolving. Among the most promising agents are selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in this oncogenic pathway. This guide provides a detailed, data-driven comparison of two leading clinical-stage FGFR4 inhibitors: H3B-6527 and roblitinib (FGF401).

Executive Summary

Both this compound and roblitinib are highly potent and selective inhibitors of FGFR4, demonstrating significant anti-tumor activity in preclinical models and early clinical trials of FGF19-driven cancers.[1][2] Both compounds have shown promise in a patient population with limited treatment options.[3][4] This comparison outlines their respective efficacy, mechanisms of action, and key experimental findings to aid researchers in understanding their distinct profiles.

Mechanism of Action and Signaling Pathway

This compound and roblitinib are both small molecule inhibitors that target the ATP-binding pocket of the FGFR4 kinase domain.[5][6] this compound is a covalent inhibitor, while roblitinib binds in a reversible-covalent manner.[5][6] Their primary mechanism involves blocking the FGF19-FGFR4 signaling pathway, which, when hyperactivated, promotes tumor cell proliferation and survival.[1][7] Inhibition of FGFR4 leads to downstream effects, including the inhibition of ERK1/2 phosphorylation and an increase in the expression of CYP7A1, a marker of pathway engagement.[8][9]

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway and the points of inhibition by this compound and roblitinib.

FGF19_FGFR4_Pathway FGF19-FGFR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Roblitinib (FGF401) Inhibitor->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and inhibitor action.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and roblitinib, compiled from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundRoblitinib (FGF401)
FGFR4 IC50 <1.2 nM[5]1.9 nM[2]
Selectivity vs. FGFR1 >250-fold (IC50: 320 nM)[5]>1,000-fold[2]
Selectivity vs. FGFR2 >1,000-fold (IC50: 1,290 nM)[5]>1,000-fold[2]
Selectivity vs. FGFR3 >800-fold (IC50: 1,060 nM)[5]>1,000-fold[2]
Table 2: Preclinical In Vivo Efficacy (Xenograft Models)
ModelThis compoundRoblitinib (FGF401)
Hep3B (HCC) Dose-dependent tumor regression at 100 and 300 mg/kg BID.[10]Dose-dependent tumor growth inhibition.[11]
Patient-Derived Xenografts (PDX) Tumor regressions in FGF19-amplified models.[12]Robust tumor regression/stasis in FGF19/FGFR4/KLB positive models.[13]
Table 3: Clinical Efficacy (Phase I/II Trials in HCC)
ParameterThis compound (Phase I)Roblitinib (FGF401) (Phase I/II)
Patient Population Advanced HCC, previously treated.[14]HCC and other solid tumors with FGFR4/KLB expression.[4]
Recommended Phase 2 Dose (RP2D) 1000 mg QD.[15]120 mg QD (fasting).[4]
Overall Response Rate (ORR) 16.7% (all partial responses) in heavily pretreated HCC patients on QD schedule.[15]8% among 53 HCC patients.[4]
Disease Control Rate (DCR) 45.8% (responders + durable stable disease >17 weeks) in heavily pretreated HCC patients on QD schedule.[15]61% (OR + SD) among 53 HCC patients.[4]
Progression-Free Survival (PFS) 4.1 months in heavily pretreated HCC patients on QD schedule.[15]Not explicitly stated for the entire cohort.
Overall Survival (OS) 10.6 months in heavily pretreated HCC patients on QD schedule.[15]Not explicitly stated for the entire cohort.

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and roblitinib.

Cell Viability Assays
  • Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.

  • Methodology:

    • HCC cell lines (e.g., Hep3B, which has FGF19 gene amplification) are seeded in 96-well plates.[8]

    • Cells are treated with a range of concentrations of this compound or roblitinib for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Pathway Modulation
  • Objective: To assess the inhibition of FGFR4 signaling by measuring the phosphorylation of downstream effectors like ERK1/2.

  • Methodology:

    • HCC cells are treated with the inhibitor at various concentrations and for different durations.[8]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

    • Secondary antibodies conjugated to a detection enzyme are used, and bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology:

    • Human HCC cells (e.g., Hep3B) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).[10][12]

    • Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups.

    • This compound or roblitinib is administered orally at various doses and schedules (e.g., once or twice daily).[10]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot, qRT-PCR for CYP7A1).

The workflow for a typical preclinical efficacy evaluation is depicted below.

Preclinical_Workflow Preclinical Efficacy Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select FGF19-driven HCC Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability WesternBlot Western Blot (Pathway Modulation) CellLines->WesternBlot Xenograft Establish Xenograft Models in Mice Viability->Xenograft Informs dose selection WesternBlot->Xenograft Confirms mechanism Treatment Drug Administration (Vehicle vs. Inhibitor) Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement PD_Analysis Pharmacodynamic Analysis of Tumors TumorMeasurement->PD_Analysis

Caption: A generalized workflow for preclinical evaluation.

Conclusion

This compound and roblitinib (FGF401) are both highly selective and potent FGFR4 inhibitors with demonstrated preclinical and early clinical efficacy in FGF19-driven hepatocellular carcinoma. While their mechanisms of action are similar, subtle differences in their binding modes (covalent vs. reversible-covalent) and clinical trial outcomes may influence their future development and potential clinical applications. The data presented in this guide provides a foundational comparison for researchers in the field of oncology drug development. Further head-to-head studies and more mature clinical data will be necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.

References

A Head-to-Head Comparison of H3B-6527 and Erdafitinib for FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) alterations is rapidly evolving. This guide provides an objective comparison of two key inhibitors: H3B-6527, a highly selective covalent inhibitor of FGFR4, and erdafitinib, a pan-FGFR inhibitor approved for the treatment of urothelial carcinoma. This document summarizes their mechanisms of action, selectivity, preclinical and clinical efficacy, and known resistance mechanisms, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Erdafitinib

FeatureThis compoundErdafitinib
Target(s) Selective FGFR4Pan-FGFR (FGFR1, 2, 3, 4)
Mechanism Covalent, irreversible inhibitorReversible, ATP-competitive inhibitor
Approved Indication(s) InvestigationalLocally advanced or metastatic urothelial carcinoma with susceptible FGFR2/3 alterations
Primary Cancer Type(s) Studied Hepatocellular Carcinoma (HCC), Intrahepatic Cholangiocarcinoma (ICC)Urothelial Carcinoma, Cholangiocarcinoma, other solid tumors with FGFR alterations

Mechanism of Action and Signaling Pathway

Both this compound and erdafitinib target the FGFR signaling pathway, which, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis.[1][2] The canonical FGFR signaling cascade involves ligand binding, receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT.[1]

This compound is a highly selective, covalent inhibitor of FGFR4.[3][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of FGFR4, leading to sustained inhibition of its kinase activity.[5] This specificity is crucial in cancers driven by the FGF19-FGFR4 signaling axis, such as a subset of hepatocellular carcinomas.[4]

Erdafitinib, in contrast, is a pan-FGFR inhibitor, acting as a potent, ATP-competitive inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[6][7] Its broad activity makes it a therapeutic option for cancers with various FGFR alterations, including mutations and fusions in FGFR2 and FGFR3, which are common in urothelial carcinoma.[3][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->nucleus proliferation Proliferation nucleus->proliferation survival Survival nucleus->survival angiogenesis Angiogenesis nucleus->angiogenesis H3B_6527 This compound (FGFR4 selective) H3B_6527->FGFR Covalent Inhibition (FGFR4) Erdafitinib Erdafitinib (pan-FGFR) Erdafitinib->FGFR Reversible Inhibition (FGFR1-4)

Caption: Simplified FGFR signaling pathway and points of inhibition.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity profile. This compound was designed for high selectivity towards FGFR4, thereby minimizing off-target effects related to the inhibition of other FGFR isoforms.[5] Erdafitinib, being a pan-FGFR inhibitor, targets all four FGFR family members with high potency.[6]

KinaseThis compound IC₅₀ (nM)Erdafitinib IC₅₀ (nM)
FGFR1 320[8]1.2
FGFR2 1,290[8]2.5
FGFR3 1,060[8]4.6
FGFR4 <1.2[8]1.7
VEGFR2 >10,00070

IC₅₀ values are from multiple sources and may not be directly comparable due to different assay conditions.

Preclinical Efficacy

This compound in Hepatocellular Carcinoma (HCC) Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HCC models with FGF19-FGFR4 pathway activation. In the Hep3B human HCC xenograft model, oral administration of this compound resulted in dose-dependent tumor growth inhibition and regression.[4][8] Furthermore, in a panel of 30 HCC patient-derived xenograft (PDX) models, this compound showed significant anti-tumor activity and tumor regressions in models with high FGF19 expression.[4][9]

Erdafitinib in Urothelial Carcinoma Models

Erdafitinib has shown significant antitumor activity in preclinical models of urothelial carcinoma harboring FGFR3 alterations.[10] In xenograft models using bladder cancer cell lines with activating FGFR3 mutations, erdafitinib treatment led to decreased tumor growth.[10]

Experimental_Workflow_Preclinical cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IC50 determination) cell_viability Cell Viability Assay (e.g., MTT/MTS) kinase_assay->cell_viability western_blot Western Blot (Target engagement & pathway modulation) cell_viability->western_blot xenograft Tumor Xenograft Model (e.g., subcutaneous, orthotopic) western_blot->xenograft pdx_model Patient-Derived Xenograft (PDX) Model western_blot->pdx_model efficacy_assessment Efficacy Assessment (Tumor volume, survival) xenograft->efficacy_assessment pdx_model->efficacy_assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_assessment->pk_pd

Caption: General experimental workflow for preclinical evaluation.

Clinical Efficacy

This compound in Hepatocellular Carcinoma

A Phase 1 clinical trial (NCT02834780) evaluated this compound in patients with advanced HCC and ICC.[11][12][13][14] In heavily pretreated HCC patients, this compound demonstrated a manageable safety profile and encouraging clinical activity.[11]

Clinical Trial (this compound)NCT02834780[11]
Indication Advanced Hepatocellular Carcinoma
Patient Population >2 prior lines of therapy
Overall Response Rate (ORR) 16.7% (all partial responses)
Progression-Free Survival (PFS) 4.1 months
Overall Survival (OS) 10.6 months
Erdafitinib in Urothelial Carcinoma

The efficacy of erdafitinib in urothelial carcinoma was established in the Phase 3 THOR study (NCT03390504).[5][15][16][17][18][19][20][21] This trial demonstrated a significant survival benefit for erdafitinib compared to chemotherapy in patients with metastatic urothelial carcinoma with susceptible FGFR alterations who had progressed on prior anti-PD-(L)1 therapy.[19]

Clinical Trial (Erdafitinib)THOR (NCT03390504)[15][19]
Indication Advanced or Metastatic Urothelial Carcinoma with FGFR alterations
Patient Population Progressed after anti-PD-(L)1 therapy
Overall Response Rate (ORR) 46% (vs. 12% with chemotherapy)
Progression-Free Survival (PFS) 5.6 months (vs. 2.7 months with chemotherapy)
Overall Survival (OS) 12.1 months (vs. 7.8 months with chemotherapy)

Mechanisms of Resistance

The development of resistance is a significant challenge in targeted cancer therapy.

This compound

Information on the specific mechanisms of acquired resistance to the highly selective FGFR4 inhibitor this compound is currently limited in the public domain. Further preclinical and clinical studies are needed to elucidate potential resistance pathways.

Erdafitinib

Several mechanisms of resistance to pan-FGFR inhibitors like erdafitinib have been identified. These can be broadly categorized as on-target and off-target mechanisms.

  • On-target resistance: This primarily involves the acquisition of secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations (e.g., V565M in FGFR2, V555M in FGFR3), which can interfere with drug binding.[3][15]

  • Off-target resistance (Bypass Signaling): Tumor cells can develop resistance by activating alternative signaling pathways to bypass their dependence on FGFR signaling. Upregulation of pathways such as EGFR/HER3-PI3K/AKT and MET has been implicated in resistance to FGFR inhibitors.[3][11]

Resistance_Mechanisms cluster_erdafitinib Erdafitinib Resistance cluster_h3b6527 This compound Resistance on_target On-Target Resistance gatekeeper FGFR Gatekeeper Mutations (e.g., V555M in FGFR3) on_target->gatekeeper off_target Off-Target Resistance (Bypass Signaling) pathway_activation Activation of Alternative Pathways (e.g., EGFR, MET) off_target->pathway_activation unknown Mechanisms Under Investigation

References

A Head-to-Head Comparison of Selective FGFR4 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors presents a promising frontier in the targeted therapy of cancers, particularly hepatocellular carcinoma (HCC). This guide provides a comprehensive, data-driven comparison of leading selective FGFR4 inhibitors, focusing on their biochemical potency, preclinical efficacy, and pharmacokinetic profiles. Detailed experimental methodologies are provided to support the objective evaluation of these compounds.

The FGFR4 signaling pathway, primarily activated by its ligand FGF19, plays a crucial role in cell growth, differentiation, and metabolism. Its aberrant activation has been identified as a key oncogenic driver in a subset of HCC and other solid tumors. This has spurred the development of selective inhibitors aimed at disrupting this pathway for therapeutic benefit. This guide focuses on a head-to-head comparison of prominent selective FGFR4 inhibitors: fisogatinib (BLU-554), roblitinib (FGF401), and the preclinical tool compound BLU-9931, alongside pan-FGFR inhibitors with significant FGFR4 activity, such as pemigatinib and futibatinib.

Biochemical Potency and Selectivity

The cornerstone of a targeted therapy's utility lies in its potency against the intended target and its selectivity over other related proteins, which often predicts its therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against the FGFR family, providing a clear comparison of their potency and selectivity for FGFR4.

InhibitorFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity for FGFR4 vs other FGFRsReference
Fisogatinib (BLU-554) 5624>1000>1000>120-fold[1]
Roblitinib (FGF401) 1.9>10,000>10,000>10,000>5,000-fold[1]
BLU-9931 3591493150>50-fold[2][3]
Pemigatinib 300.40.51.2Pan-FGFR inhibitor (less selective for FGFR4)[4][5][6][7]
Futibatinib 3.71.41.52.5Pan-FGFR inhibitor[8]

Caption: Biochemical potency (IC50) of selective FGFR4 and pan-FGFR inhibitors.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models, primarily in FGF19-driven HCC. The following table summarizes key findings from these in vivo studies.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
Fisogatinib (BLU-554) Hep3B (HCC xenograft)100 mg/kg, twice dailyRegressionPotent, dose-dependent tumor regression.[2][2]
Fisogatinib (BLU-554) LIX-066 (HCC xenograft)Not specifiedRegressionComparable activity to Hep3B model.[2][2]
BLU-9931 Hep3B (HCC xenograft)10-100 mg/kg, twice dailyDose-dependent inhibitionSignificant antitumor activity, including complete responses.[2][3][2][3][9]
Roblitinib (FGF401) HCC xenografts and PDX modelsNot specifiedRegression/StasisRobust, dose-dependent tumor regression or stasis in FGF19/FGFR4-dependent models.[10]
Pemigatinib KATO III (gastric cancer xenograft, FGFR2 amplification)0.3 mg/kg, once dailySignificant suppressionDemonstrates in vivo activity against FGFR-driven tumors.[4]
Futibatinib OCUM-2MD3 (gastric cancer xenograft, FGFR2 amplification)3-30 mg/kg, once dailyDose-dependent reductionSignificant tumor reduction associated with sustained FGFR inhibition.[11]

Caption: In vivo efficacy of selective FGFR4 and pan-FGFR inhibitors in preclinical cancer models.

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is critical for achieving sustained target inhibition and clinical efficacy. The table below outlines key pharmacokinetic parameters for selected FGFR4 inhibitors.

InhibitorSpeciesHalf-life (t1/2)Oral Bioavailability (%)CmaxTmaxReference
BLU-9931 Mouse2.3 hours18%Not specifiedNot specified[2]
Pemigatinib Rat4.0 hours100%Not specifiedNot specified[4]
Pemigatinib Dog15.7 hours98%Not specifiedNot specified[4]
Pemigatinib MonkeyNot specified29%Not specifiedNot specified[4]
H3B-6527 Human~4-5 hoursNot specifiedIncreased with high-fat meal~2-3 hours[12][13]
Roblitinib (FGF401) Mouse1.4 hoursNot specifiedNot specifiedNot specified[1]
Roblitinib (FGF401) Rat4.4 hoursNot specifiedNot specifiedNot specified[1]

Caption: Pharmacokinetic parameters of selective FGFR4 inhibitors in various species.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: The FGF19-FGFR4 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Proliferation Assay (EC50 Determination) Biochemical_Assay->Cell_Based_Assay Xenograft_Model Tumor Xenograft Model Establishment (e.g., HCC cell lines in mice) Cell_Based_Assay->Xenograft_Model Dosing Inhibitor Administration (Oral Gavage) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis PK_PD_Modeling PK/PD Modeling PK_Analysis->PK_PD_Modeling Efficacy_Analysis->PK_PD_Modeling

Caption: General experimental workflow for preclinical evaluation of FGFR4 inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Assays (IC50 Determination)

Objective: To determine the in vitro potency of inhibitors against FGFR kinases.

General Protocol:

  • Enzyme and Substrate: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated on assay plates.

  • Inhibitor Preparation: Inhibitors are serially diluted in DMSO to generate a concentration gradient.

  • Assay Reaction: The kinase reaction is initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination.[4]

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

  • Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Note: Specific buffer compositions, incubation times, and temperatures may vary between studies and should be consulted in the supplementary materials of the cited publications.

Cell-Based Proliferation Assays

Objective: To assess the effect of inhibitors on the proliferation of cancer cell lines with and without FGFR aberrations.

General Protocol:

  • Cell Culture: Human cancer cell lines (e.g., Hep3B, HuH7 for HCC) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor or vehicle control (DMSO).

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and EC50 values (effective concentration to inhibit 50% of cell growth) are calculated from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of FGFR4 inhibitors in a living organism.

General Protocol:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., Hep3B) are suspended in a matrix like Matrigel and injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are directly implanted.[14][15][16]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Inhibitor Administration: The inhibitor is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., once or twice daily).[9]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.

General Protocol:

  • Animal Models: Typically performed in rodents (mice, rats) and sometimes in larger animals (dogs, monkeys).

  • Dosing: A single dose of the inhibitor is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or other appropriate sites.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the inhibitor is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability, are calculated using non-compartmental analysis.

Conclusion

The selective targeting of FGFR4 represents a promising therapeutic strategy for FGF19-driven cancers. Fisogatinib and roblitinib have demonstrated high selectivity and potent anti-tumor activity in preclinical models, with fisogatinib having progressed further in clinical development. Pan-FGFR inhibitors like pemigatinib and futibatinib, while less selective for FGFR4, also exhibit activity and have shown clinical benefit in tumors with other FGFR aberrations. The preclinical tool compound BLU-9931 has been instrumental in validating FGFR4 as a therapeutic target.

The data and protocols presented in this guide offer a framework for the comparative evaluation of these inhibitors. For drug development professionals, a thorough understanding of the subtle differences in their biochemical profiles, in vivo efficacy, and pharmacokinetic properties is essential for selecting the most promising candidates for further clinical investigation. As research in this area continues, the development of next-generation FGFR4 inhibitors with improved selectivity and pharmacokinetic profiles holds the potential to provide significant clinical benefit to patients with FGF19-driven malignancies.

References

Validating H3B-6527 On-Target Activity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the in vivo on-target activity of H3B-6527, a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. We will compare its performance with other relevant alternatives and provide detailed experimental protocols to support the findings.

This compound is a potent and highly selective covalent inhibitor of FGFR4, a receptor tyrosine kinase.[1][2] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[3][4][5] Therefore, confirming the on-target activity of inhibitors like this compound in vivo is crucial for their clinical development.

Comparative Analysis of FGFR4 Inhibitors

The primary mechanism of this compound involves the inhibition of FGFR4 signaling, which can be assessed by measuring downstream pharmacodynamic markers.[1] The following table summarizes the in vitro potency and in vivo models used for this compound and compares it with other FGFR4 inhibitors.

CompoundTarget(s)IC50 (FGFR4)Alternative Targets InhibitedIn Vivo ModelKey In Vivo Endpoints
This compound FGFR4 (covalent) <1.2 nM [1]FGFR1 (320 nM), FGFR2 (1,290 nM), FGFR3 (1,060 nM)[1]Hep3B HCC xenografts (subcutaneous and orthotopic)[1][4]Tumor growth inhibition/regression, pERK1/2 reduction, CYP7A1 mRNA modulation[1][6]
Fisogatinib (BLU-554) FGFR4 (irreversible)Data not specifiedData not specifiedHCC xenograftsAntitumor activity
Roblitinib (FGF401) FGFR4 (reversible)Data not specifiedData not specifiedHigh FGF19-expressing HCC modelsInhibition of FGF19/FGFR4 signaling, tumor growth suppression, increased apoptosis[4]
Lenvatinib Multi-kinase (including VEGFRs and FGFRs)Data not specifiedVEGFR1-3, FGFR1-4, PDGFRα, KIT, RETHep3B HCC xenografts[7]Enhanced antitumor activity in combination with this compound, anti-angiogenic effects[7]
U3-1784 FGFR4 (monoclonal antibody)Data not specifiedN/APancreatic Ductal Adenocarcinoma (PDAC) metastasis modelReduction of HNF1A-driven metastasis[6]

Experimental Protocols

Detailed methodologies are critical for reproducing and validating findings. Below are the protocols for key experiments cited in the validation of this compound's in vivo on-target activity.

Animal Models for Efficacy Studies
  • Model: Female nude mice are used for xenograft studies.[6][7]

  • Cell Line: The Hep3B human HCC cell line, which has FGF19 amplification, is commonly used.[1][7]

  • Implantation:

    • Subcutaneous Xenograft: Hep3B cells are injected subcutaneously into the flank of the mice.[1]

    • Orthotopic Xenograft: Hep3B cells are implanted directly into the liver of the mice to create a more clinically relevant tumor microenvironment.[1][4]

  • Tumor Monitoring: Tumor volume is measured regularly using calipers. Body weight is also monitored to assess toxicity.[7]

Dosing and Administration
  • Compound: this compound is administered orally.[1][7]

  • Dose Levels: Doses such as 100 mg/kg or 300 mg/kg, administered once or twice daily, have been shown to be effective.[1][7]

  • Vehicle: The specific vehicle for this compound is determined based on its formulation for oral gavage.

  • Treatment Duration: Treatment is typically continued for a specified period (e.g., 18-21 days) or until tumors reach a predetermined size.[7]

Pharmacodynamic (PD) Marker Analysis
  • Objective: To confirm that this compound is engaging its target (FGFR4) and modulating the downstream signaling pathway in the tumor tissue.

  • Sample Collection: Tumors and plasma are collected at various time points after the final dose.[6]

  • pERK1/2 Measurement:

    • Method: Western blotting is used to measure the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in tumor lysates.[6]

    • Rationale: pERK1/2 is a downstream effector in the MAPK signaling cascade, which is activated by FGFR4. A reduction in pERK1/2 levels indicates inhibition of the pathway.[1][6]

  • CYP7A1 mRNA Measurement:

    • Method: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of Cytochrome P450 7A1 (CYP7A1) in tumor tissue.[6]

    • Rationale: FGFR4 signaling, initiated by FGF19, normally suppresses the expression of CYP7A1, a key enzyme in bile acid synthesis.[8] Inhibition of FGFR4 by this compound is expected to lead to an increase in CYP7A1 mRNA levels.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflow for validating this compound's on-target activity and the underlying FGF19-FGFR4 signaling pathway.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Female Nude Mice C Subcutaneous or Orthotopic Implantation of Hep3B Cells A->C B Hep3B HCC Cell Culture (FGF19 Amplified) B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Oral Administration of this compound (e.g., 300 mg/kg QD or BID) E->F G Vehicle Control Group E->G H Monitor Tumor Volume & Body Weight F->H G->H I Collect Tumor & Plasma Samples at End of Study H->I K Assess Antitumor Efficacy (Tumor Growth Inhibition) H->K J Analyze Pharmacodynamic Markers (pERK1/2, CYP7A1) I->J

Caption: In Vivo Experimental Workflow for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Suppresses GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 Recruits RAS RAS GRB2_SOS1->RAS MAPK_pathway MAPK Signaling (RAF -> MEK -> ERK) RAS->MAPK_pathway pERK pERK1/2 MAPK_pathway->pERK Cell_Proliferation Cell Proliferation & Survival pERK->Cell_Proliferation Promotes H3B6527 This compound H3B6527->FGFR4 Inhibits Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Conclusion

The in vivo validation of this compound's on-target activity relies on robust experimental design using relevant HCC xenograft models.[1][4] The key evidence for its efficacy and mechanism of action comes from the dose-dependent inhibition of tumor growth, coupled with the modulation of pharmacodynamic markers like pERK1/2 and CYP7A1.[1][6] When compared to other multi-kinase inhibitors, this compound's high selectivity for FGFR4 may offer a therapeutic advantage by minimizing off-target toxicities.[1][2] The provided protocols and diagrams serve as a guide for researchers aiming to investigate and validate the on-target activity of FGFR4 inhibitors in a preclinical setting.

References

H3B-6527: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of H3B-6527 against other selective FGFR4 inhibitors, supported by experimental data and detailed methodologies.

This compound is a covalent, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.[1][2][3] The clinical efficacy of targeted kinase inhibitors is intrinsically linked to their selectivity. Off-target kinase inhibition can lead to undesirable toxicities and diminish the therapeutic window. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, presenting its performance alongside other selective FGFR4 inhibitors, roblitinib (FGF401) and fisogatinib (BLU-554).

Comparative Kinase Inhibition Profile

The selectivity of this compound and its alternatives has been quantified through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Roblitinib (FGF401) IC50 (nM)Fisogatinib (BLU-554) IC50 (nM)
FGFR4 <1.2 [1]1.9 [1][4]5 [2]
FGFR1320[1]>10,000[1]624[2]
FGFR21,290[1]>10,000[1]2,203[2]
FGFR31,060[1]>10,000[1]624[2]
TAOK2690[1]Not ReportedNot Reported
JNK2>10,000[1]Not ReportedNot Reported
CSF1R>10,000[1]Not ReportedNot Reported

Data compiled from publicly available sources.[1][2][4]

As the data indicates, this compound is a highly potent inhibitor of FGFR4 with an IC50 value of less than 1.2 nM.[1] It demonstrates significant selectivity for FGFR4 over other members of the FGFR family, with at least a 250-fold higher concentration required to inhibit FGFR1, FGFR2, and FGFR3 to the same extent.[1] Roblitinib (FGF401) also shows exceptional selectivity for FGFR4, with no significant activity observed against FGFR1, FGFR2, or FGFR3 at concentrations up to 10,000 nM.[1] Fisogatinib (BLU-554) is another potent FGFR4 inhibitor, though its selectivity margin over other FGFR isoforms is less pronounced compared to this compound and roblitinib.[2]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context in which this compound functions, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for determining kinase selectivity.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Tyrosine Kinase Domain FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibits

Caption: The FGFR4 signaling cascade is activated by FGF19 and the co-receptor β-Klotho, leading to downstream activation of the MAPK/ERK pathway and promoting cell proliferation and survival. This compound selectively inhibits the kinase activity of FGFR4.

Kinase_Profiling_Workflow Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor (e.g., this compound) Incubation Incubate Kinase, Inhibitor, Substrate, and ATP Compound_Prep->Incubation Kinase_Panel Prepare Panel of Purified Kinases Kinase_Panel->Incubation Substrate_ATP Prepare Substrate and ATP Solution Substrate_ATP->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detect Signal (e.g., Luminescence, Fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis

Caption: A generalized workflow for in vitro kinase selectivity profiling, from reagent preparation to data analysis, to determine the IC50 values of an inhibitor against a panel of kinases.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. Below is a detailed methodology representative of the experiments used to generate the comparative data in this guide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.

Materials:

  • Test compound (this compound)

  • Purified recombinant kinases (FGFR1, FGFR2, FGFR3, FGFR4, etc.)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well format)

  • Multichannel pipettes and a plate reader (luminometer or fluorometer)

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then prepared to cover a wide range of concentrations (e.g., from 1 nM to 10,000 nM).

  • Kinase Reaction Setup:

    • The kinase reactions are set up in a multi-well plate.

    • To each well, the kinase reaction buffer, the specific purified kinase, and the corresponding peptide substrate are added.

    • The test compound at various concentrations is then added to the wells. Control wells containing only the solvent (DMSO) are included to determine the 100% kinase activity level.

  • Reaction Initiation and Incubation:

    • The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection:

    • Following incubation, the reaction is stopped.

    • A detection reagent is added to quantify the extent of the kinase reaction. For instance, in the ADP-Glo™ assay, the amount of ADP produced, which is directly proportional to kinase activity, is measured via a luminescent signal.

  • Data Analysis:

    • The luminescent or fluorescent signal from each well is measured using a plate reader.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This rigorous and systematic approach ensures the generation of reliable and reproducible data, which is essential for comparing the selectivity profiles of different kinase inhibitors and guiding the development of safer and more effective targeted therapies.

References

Comparative Efficacy of H3B-6527 in Sorafenib-Resistant Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of advanced hepatocellular carcinoma (HCC), the emergence of resistance to first-line therapies like sorafenib presents a significant clinical challenge. This guide provides a comprehensive comparison of the investigational selective FGFR4 inhibitor, H3B-6527, with established second-line treatments for sorafenib-resistant HCC, supported by available preclinical and clinical data.

Executive Summary

This compound is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19-FGFR4 signaling pathway is a known driver of HCC proliferation and has been implicated in sorafenib resistance, providing a strong rationale for its therapeutic targeting.[2][3] Preclinical models have demonstrated the antitumor activity of this compound in HCC, particularly in tumors with FGF19 overexpression.[4][5] While direct head-to-head clinical trials are lacking, this guide synthesizes data from separate studies to offer a comparative perspective on the efficacy of this compound against other approved second-line agents, Regorafenib and Cabozantinib.

Data Presentation

Preclinical Efficacy of this compound in HCC Models
Model SystemTreatmentOutcomeFinding
HCC Patient-Derived Xenograft (PDX) Models This compound vs. SorafenibTumor VolumeIn four different HCC PDX models, this compound demonstrated significant tumor growth inhibition compared to vehicle control. In some models, its efficacy was comparable to or greater than sorafenib.[6]
FGF19-driven HCC Cell Line Xenograft This compound + LenvatinibTumor GrowthThe combination of this compound and the multi-kinase inhibitor Lenvatinib resulted in enhanced antitumor activity in a Hep3B xenograft model.[7]
Panel of 40 HCC Cell Lines This compoundCell Viability (GI50)This compound selectively reduced the viability of HCC cell lines with FGF19 amplification, indicating that FGF19 expression is a predictive biomarker for response.[4][5]
Clinical Efficacy in Sorafenib-Resistant/Previously Treated HCC
DrugTrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound Phase I (NCT02834780)Advanced HCC, previously treated (>2 prior lines of therapy)10.6 months[8]4.1 months[8]16.7% (all partial responses)[8]
Regorafenib RESORCE (Phase III)HCC with progression on sorafenib10.6 months3.1 months11%
Cabozantinib CELESTIAL (Phase III)Advanced HCC, previously treated with sorafenib10.2 months5.2 months4%

Signaling Pathway Visualizations

FGF19-FGFR4 Signaling Pathway

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB Klotho Beta (KLB) KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates PI3K PI3K FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The FGF19-FGFR4 signaling cascade, a key driver of HCC cell proliferation and survival.[7][9][10]

Mechanism of Action: this compound

H3B6527_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 activates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) FGFR4->Downstream H3B6527 This compound H3B6527->FGFR4 covalently binds and inhibits Apoptosis Apoptosis H3B6527->Apoptosis induces Downstream->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation

Caption: this compound selectively and covalently inhibits FGFR4, blocking downstream signaling and inducing apoptosis.

Key Pathways in Sorafenib Resistance

Sorafenib_Resistance cluster_targets Sorafenib Targets cluster_resistance Resistance Mechanisms Sorafenib Sorafenib RAF RAF Kinase Sorafenib->RAF VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR Cell_Survival Cell Survival & Proliferation RAF->Cell_Survival VEGFR->Cell_Survival PDGFR->Cell_Survival PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Cell_Survival JAK_STAT JAK/STAT Pathway Activation JAK_STAT->Cell_Survival FGFR4_path FGF19/FGFR4 Upregulation FGFR4_path->Cell_Survival EMT Epithelial-Mesenchymal Transition (EMT) EMT->Cell_Survival Hypoxia Hypoxia-Inducible Factors (HIFs) Hypoxia->Cell_Survival

Caption: Multiple signaling pathways can be activated to bypass sorafenib's inhibitory effects, leading to drug resistance.[11][12][13]

Experimental Protocols

Establishment of Sorafenib-Resistant HCC Cell Lines

This protocol describes a general method for developing sorafenib-resistant HCC cell lines. Specific concentrations and durations may need to be optimized for different cell lines.[1][3]

  • Cell Culture: Culture HCC cell lines (e.g., HepG2, Huh7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[14]

  • Initial Sorafenib Exposure: Determine the IC50 of sorafenib for the parental cell line using a cell viability assay (e.g., MTT assay).

  • Dose Escalation: Continuously expose the cells to increasing concentrations of sorafenib, starting from a sub-lethal concentration (e.g., IC20).

  • Gradual Increase: Gradually increase the sorafenib concentration in the culture medium every 1-2 weeks as the cells develop resistance and resume proliferation.[3]

  • Maintenance: Once the cells are able to proliferate in a clinically relevant concentration of sorafenib (e.g., 5-10 µM), maintain the resistant cell line in a medium containing that concentration of the drug.

  • Verification: Periodically confirm the resistance phenotype by comparing the IC50 of the resistant line to the parental cell line.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

  • Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, sorafenib) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating drug efficacy.[15]

  • Tumor Acquisition: Obtain fresh tumor tissue from HCC patients under sterile conditions.

  • Tumor Processing: Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice) and subcutaneously implant the tumor fragments into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drugs (e.g., this compound, sorafenib, or vehicle control) according to the desired dosing schedule and route of administration (e.g., oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or molecular analysis).

Conclusion

This compound demonstrates a promising preclinical profile and early clinical activity in previously treated HCC, a patient population that often includes those with sorafenib-resistant disease. Its mechanism of action, targeting the FGF19-FGFR4 pathway, directly addresses a known driver of HCC and a potential mechanism of sorafenib resistance. While direct comparative clinical data against other approved second-line agents like regorafenib and cabozantinib is not yet available, the existing data suggests that this compound holds potential as a therapeutic option for this challenging patient population. Further clinical investigation is warranted to definitively establish its efficacy and safety in comparison to the current standard of care for sorafenib-resistant HCC.

References

A Comparative Guide to Clinical Trial Results of FGFR4 Inhibitors: H3B-6527 and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19-FGFR4 signaling axis. This guide provides a comparative analysis of the clinical trial results for H3B-6527, a selective covalent FGFR4 inhibitor, and other prominent FGFR4 inhibitors, including fisogatinib (BLU-554) and roblitinib (FGF401). The information is based on publicly available data from early-phase clinical trials.

Data Presentation: Efficacy and Safety at a Glance

The following tables summarize the key efficacy and safety data from phase I/II clinical trials of this compound, fisogatinib, and roblitinib in patients with advanced HCC. It is important to note that these are not head-to-head comparisons and patient populations may differ across studies.

Table 1: Comparative Efficacy of FGFR4 Inhibitors in Advanced HCC
InhibitorClinical TrialPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)Overall Survival (OS)
This compound NCT02834780 (Phase I)Heavily pretreated HCC16.7% (all partial responses)45.8% (responders + durable stable disease >17 weeks)4.1 months10.6 months
Fisogatinib (BLU-554) NCT02508467 (Phase I)FGF19-positive advanced HCC17%72.7%--
Roblitinib (FGF401) NCT02325739 (Phase I/II)HCC with positive FGFR4 and KLB expression8%53% (stable disease)--

Data is based on interim analyses and specific patient cohorts within the trials.[1][2][3][4][5]

Table 2: Comparative Safety Profile of FGFR4 Inhibitors
InhibitorMost Common Treatment-Related Adverse Events (TRAEs)Grade ≥3 Treatment-Related Adverse Events
This compound Diarrhea, nausea, vomiting, fatigue.[1][6][7][8]Grade 3 TEAEs occurred in 12.5% of patients on QD dosing. No grade 4-5 treatment-related AEs observed.[1]
Fisogatinib (BLU-554) Diarrhea, nausea, vomiting, increased ALT/AST, increased blood bilirubin.[3][9]Grade 3 TRAEs occurred in 27.3% of patients in a cohort; no grade 4/5 TRAEs occurred.[3]
Roblitinib (FGF401) Diarrhea, increased AST/ALT.[5][10]Grade 3 dose-limiting toxicities included increased transaminases and blood bilirubin.[5][10]

Experimental Protocols

The clinical development of these FGFR4 inhibitors has followed a standard path of dose-escalation and expansion cohorts to establish safety, tolerability, and preliminary efficacy.

This compound (NCT02834780)
  • Study Design: A phase I, open-label, multicenter study involving dose escalation and expansion phases.[1][7][11]

  • Patient Population: Adults with advanced HCC or intrahepatic cholangiocarcinoma (ICC) who had progressed on at least one prior therapy. Patients had an ECOG performance status of 0-1 and well-compensated liver function.[1][7]

  • Treatment Regimen: this compound was administered orally once daily (QD) or twice daily (BID) in 21-day cycles. Doses ranged from 300-2000mg QD or 500-700mg BID.[1] The recommended Phase II dose was determined to be 1000 mg once daily.[6][7]

  • Endpoints: The primary endpoints were to assess safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity based on RECIST 1.1 or modified RECIST.[7]

Fisogatinib (BLU-554) (NCT02508467)
  • Study Design: A phase I dose-escalation and dose-expansion study.[2][9]

  • Patient Population: Patients with advanced HCC. For the expansion phase, patients were selected based on FGF19 expression as measured by immunohistochemistry (IHC).[2][9]

  • Treatment Regimen: Fisogatinib was administered orally once daily. The dose escalation phase evaluated doses from 140 mg to 900 mg. The MTD and RP2D was established at 600 mg once daily.[9][12]

  • Endpoints: Primary endpoints included determining the MTD and RP2D. Secondary endpoints included assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity.[3]

Roblitinib (FGF401) (NCT02325739)
  • Study Design: A first-in-human, phase I/II study with dose-escalation and expansion cohorts.[5][10]

  • Patient Population: Patients with HCC or other solid tumors expressing FGFR4 and its co-receptor β-Klotho (KLB).[5][10]

  • Treatment Regimen: Roblitinib was administered orally once daily, with doses ranging from 50 to 150 mg. The RP2D was established as 120 mg once daily.[5][10] The study also evaluated roblitinib in combination with the anti-PD-1 antibody spartalizumab.[5][10]

  • Endpoints: The primary objective was to determine the RP2D. Secondary objectives included characterization of pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.[5][10]

Mandatory Visualization

FGFR4 Signaling Pathway

The diagram below illustrates the canonical FGF19-FGFR4 signaling pathway, which is a key driver in a subset of hepatocellular carcinomas.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho (KLB) KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 Recruitment PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation H3B_6527 This compound H3B_6527->FGFR4 Inhibition

Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for a Phase I Clinical Trial

The following diagram outlines a typical workflow for a first-in-human, phase I clinical trial of a targeted therapy like an FGFR4 inhibitor.

Phase1_Trial_Workflow PatientScreening Patient Screening (Advanced HCC, ECOG 0-1) DoseEscalation Dose Escalation (3+3 Design) (e.g., 300mg, 600mg, 1000mg) PatientScreening->DoseEscalation MTD_RP2D Determine MTD & RP2D DoseEscalation->MTD_RP2D Safety Safety & Tolerability Assessment (AE Monitoring) DoseEscalation->Safety PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis DoseEscalation->PK_PD DoseExpansion Dose Expansion at RP2D (e.g., 1000mg QD) MTD_RP2D->DoseExpansion DoseExpansion->Safety DoseExpansion->PK_PD Efficacy Preliminary Efficacy Assessment (RECIST 1.1) DoseExpansion->Efficacy DataAnalysis Data Analysis & Reporting Safety->DataAnalysis PK_PD->DataAnalysis Efficacy->DataAnalysis

Caption: A generalized workflow for a Phase I clinical trial of an FGFR4 inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling H3B-6527

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H3B-6527

Topic: Personal Protective Equipment for Handling this compound

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This compound is an investigational and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. As with any potent, biologically active compound, particularly those classified as investigational antineoplastic agents, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a research setting.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals. For a potent compound like this compound, a comprehensive PPE strategy is mandatory.

PPE Item Specification Rationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination during handling.[1]
Lab Coat Disposable, back-closing gown shown to be resistant to chemotherapy agents.Protects skin and personal clothing from contamination. A disposable gown prevents the carryover of contaminants outside the laboratory.[1]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes or aerosols of the compound.
Respiratory Protection An N95 respirator may be required when handling the powdered form outside of a certified chemical fume hood or biological safety cabinet, based on a risk assessment.Minimizes the risk of inhaling airborne particles of the potent compound.
Face Shield Recommended in addition to goggles when there is a significant risk of splashes.Provides an additional layer of protection for the entire face.

Handling Procedures: From Receipt to Use

Proper handling procedures are critical to minimize exposure and prevent cross-contamination. The following steps outline the process for handling this compound from receiving the compound to its preparation for experimental use.

Step-by-Step Handling Protocol
  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Wear appropriate PPE (at a minimum, a lab coat, safety glasses, and a single pair of nitrile gloves) when unpacking.

    • If the primary container is compromised, place it in a sealed, labeled bag and consult your institution's Environmental Health and Safety (EHS) office.

  • Storage:

    • Store this compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.

    • Ensure the storage location is clearly labeled as containing a potent compound.

  • Weighing the Compound (Powder Form):

    • All handling of powdered this compound must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to contain any airborne particles.

    • Don full PPE, including double gloves and a disposable gown.

    • Use dedicated spatulas and weigh boats.

    • Clean the balance and surrounding surfaces with an appropriate deactivating solution (e.g., 70% ethanol followed by a mild detergent) after use.

  • Preparing Solutions:

    • Prepare solutions within a chemical fume hood or biological safety cabinet.

    • Use a closed system transfer device (CSTD) if available to minimize aerosol generation.

    • Add the solvent to the powdered compound slowly to avoid splashing.

    • Cap and label the solution container clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound unpack Unpack with PPE start->unpack store Store Appropriately unpack->store don_ppe Don Full PPE (Double Gloves, Gown) store->don_ppe weigh Weigh Powder in Containment Hood don_ppe->weigh dissolve Dissolve in Solvent in Hood weigh->dissolve ready Solution Ready for Use dissolve->ready add_to_assay Add to Experimental System ready->add_to_assay incubate Incubate as per Protocol add_to_assay->incubate analyze Analyze Results incubate->analyze dispose_liquid Dispose of Liquid Waste analyze->dispose_liquid dispose_solid Dispose of Solid Waste analyze->dispose_solid decontaminate Decontaminate Surfaces and Equipment dispose_liquid->decontaminate dispose_solid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for handling this compound from receipt to disposal.

Risk Assessment and Mitigation

A formal risk assessment should be conducted before working with this compound. This involves identifying potential hazards and implementing control measures to minimize risks.

Logical Flow for Risk Assessment

G cluster_assessment Risk Assessment Process cluster_controls Control Measures identify Identify Hazards: - Potent Small Molecule - Investigational Agent - Potential for Aerosolization assess Assess Risks: - Inhalation - Dermal Contact - Ingestion identify->assess control Implement Controls assess->control review Review and Update control->review engineering Engineering: - Fume Hood - BSC control->engineering admin Administrative: - SOPs - Training engineering->admin ppe PPE: - Gloves - Gown - Eye Protection admin->ppe

Caption: Logical flow for risk assessment and control implementation.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, gowns, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste bag or container.[2]
Liquid Waste Unused solutions or media containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for chemotherapy or hazardous waste.
Empty Vials Empty vials that contained the powdered compound should be disposed of as hazardous solid waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3]

This compound Signaling Pathway

This compound is a selective inhibitor of FGFR4. Understanding its mechanism of action is crucial for its application in research.

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) FGFR4->Signaling Initiates H3B6527 This compound H3B6527->FGFR4 Inhibits Proliferation Cell Proliferation and Survival Signaling->Proliferation Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.